7-Nitrobenzo[D]oxazole-2-thiol
Description
Structure
3D Structure
Properties
CAS No. |
101494-76-2 |
|---|---|
Molecular Formula |
C7H4N2O3S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
7-nitro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)5-3-1-2-4-6(5)12-7(13)8-4/h1-3H,(H,8,13) |
InChI Key |
ZLFRXDKLEGRIRI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2 |
Synonyms |
7-Nitro-benzooxazole-2-thiol |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 7-Nitrobenzo[d]oxazole-2-thiol: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Heterocycle
In the landscape of medicinal chemistry and chemical biology, the benzoxazole scaffold represents a "privileged structure" due to its presence in a wide array of bioactive compounds. Its rigid, planar structure and potential for diverse functionalization make it an ideal backbone for designing molecules that interact with biological targets. This guide focuses on a specific, highly functionalized derivative: 7-Nitrobenzo[d]oxazole-2-thiol.
The Benzoxazole Core: A Foundation for Bioactivity
Benzoxazole derivatives are known for a broad spectrum of pharmacological activities. Their utility is demonstrated in compounds developed as tyrosinase inhibitors for skin-lightening applications and as quorum sensing inhibitors to combat bacterial virulence without traditional antibiotic mechanisms.[1][2] The strategic placement of functional groups onto this core is paramount for tuning a molecule's electronic properties, solubility, and target-specific interactions.
7-Nitrobenzo[d]oxazole-2-thiol: Structure and Inherent Potential
7-Nitrobenzo[d]oxazole-2-thiol (CAS No. 22876-21-7) is a heterocyclic compound featuring the benzoxazole core functionalized with two key groups: a nitro group (-NO₂) at the 7-position and a thiol (-SH) group at the 2-position.
-
The Nitro Group : As a potent electron-withdrawing group, the nitro moiety significantly influences the molecule's reactivity.[3] It acidifies the thiol proton, increases the electrophilicity of the benzoxazole ring system, and often imparts unique photophysical properties, such as fluorescence.[3]
-
The Thiol/Thione Group : This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. This duality governs its reactivity, allowing it to act as a nucleophile, coordinate with metals, or participate in disulfide exchange reactions.[3]
This combination of functional groups suggests significant potential in several research domains, particularly as a fluorescent probe for biomolecule detection and as a versatile building block in organic synthesis.[3]
A Note on Nomenclature and Tautomerism
While systematically named 7-Nitrobenzo[d]oxazole-2-thiol, this compound is often listed in chemical catalogs under its tautomeric form, 5-Nitro-1,3-benzoxazole-2(3H)-thione or 5-Nitrobenzo[d]oxazole-2(3H)-thione, with the same CAS number 22876-21-7.[3] The different numbering (7- vs. 5-) arises from different starting points in numbering the heterocyclic ring. For the purpose of this guide, we will use the name 7-Nitrobenzo[d]oxazole-2-thiol but acknowledge its existence as the thione tautomer, which is often the more stable form in the solid state.
Caption: Thiol-thione tautomerism of the title compound.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, dictating its solubility, stability, and handling requirements.
Summary of Core Properties
The following table summarizes the key physicochemical data for 7-Nitrobenzo[d]oxazole-2-thiol.
| Property | Value | Reference(s) |
| CAS Number | 22876-21-7 | [3] |
| Molecular Formula | C₇H₄N₂O₃S | [3] |
| Molecular Weight | 196.18 g/mol | [3] |
| Appearance | Solid, typically yellow to orange | [3] |
| Purity (Commercial) | Typically ≥97% | [3] |
| InChI Key | FQOGSTGLRLMQOV-UHFFFAOYSA-N | |
| SMILES | SC1=NC2=CC(=O)=CC=C2O1 |
Solubility and Stability
The presence of the polar nitro group and the acidic thiol group suggests moderate solubility in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the thiol group to form the more soluble thiolate salt. The compound's stability can be influenced by environmental factors like pH and temperature.[3] As with many nitroaromatic compounds, it should be stored away from strong reducing agents and excessive heat.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of 7-Nitrobenzo[d]oxazole-2-thiol is crucial for its effective use as a research tool or synthetic intermediate.
Proposed Synthetic Pathway
A common and effective method for synthesizing the benzoxazole-2-thiol core involves the cyclization of a 2-aminophenol derivative with carbon disulfide (CS₂).[4][5] To obtain the 7-nitro derivative, the logical starting material is 2-amino-6-nitrophenol. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.
Caption: Proposed workflow for the synthesis of 7-Nitrobenzo[d]oxazole-2-thiol.
Representative Experimental Protocol
Causality: This protocol is based on established methods for similar scaffolds.[4][5] The use of a strong base like KOH is essential to deprotonate the aminophenol, facilitating its nucleophilic attack on the carbon disulfide. Refluxing provides the necessary activation energy for the cyclization and elimination steps.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrophenol (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.
-
Reagent Addition : To the stirred solution, add carbon disulfide (1.2 eq) dropwise at room temperature. The solution will typically change color.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification : Carefully acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3. This protonates the thiolate product, causing it to precipitate.
-
Isolation : Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification : If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Key Reactivity Profile
The reactivity is dominated by the interplay between the electron-withdrawing nitro group and the nucleophilic thiol group.
-
Nucleophilic Substitution at Sulfur : The thiol (or thiolate) is a soft nucleophile, readily reacting with soft electrophiles like alkyl halides (S-alkylation) or Michael acceptors.
-
Reactions with Thiol-Specific Reagents : It can react with oxidizing agents to form disulfides or with specific reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl), a classic probe for thiols.[6][7]
-
Aromatic Reactivity : The electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but may activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, if a suitable leaving group were present.
Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic region (δ 7.0-8.5 ppm) showing three protons with distinct coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- A broad singlet at high chemical shift (>10 ppm) for the acidic thiol/N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the thione carbon (C=S) expected at a very high chemical shift (δ ~180 ppm).- Six aromatic carbon signals, two of which will be quaternary (C-N and C-O). The carbon bearing the nitro group will be shifted downfield. |
| FT-IR (cm⁻¹) | - Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- A broad N-H stretching band (~3300 cm⁻¹) and a C=S stretching band (~1100-1250 cm⁻¹) for the thione tautomer.- C-H aromatic stretches above 3000 cm⁻¹. |
| UV-Vis | Expected to show strong absorbance in the UV-visible region due to the extended π-system of the nitro-substituted benzoxazole core. This property is the basis for its potential as a chromophore or fluorophore. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 195.00. |
Applications in Research and Drug Development
The unique chemical properties of 7-Nitrobenzo[d]oxazole-2-thiol make it a highly promising tool and building block for scientific research.
Fluorescent Probe for Thiol Detection
The structural similarity to the well-known NBD (7-nitrobenzo-2-oxa-1,3-diazole) family of fluorescent probes is striking.[6][8][9] NBD-based reagents react with thiols or amines, resulting in a significant change in their fluorescence properties. It is highly probable that 7-Nitrobenzo[d]oxazole-2-thiol can be derivatized (e.g., by converting the thiol to a better leaving group like a sulfonyl chloride) to create a new class of fluorescent probes.
The proposed mechanism involves the nucleophilic attack of a biological thiol (e.g., cysteine in a protein) on an activated derivative, leading to the formation of a highly fluorescent, stable thioether conjugate.
Sources
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Introduction: Navigating the Landscape of Nitro-Substituted Benzoxazole-2-thiols
An In-Depth Technical Guide to Nitrobenzo[d]oxazole-2-thiol Derivatives for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemistry and potential applications of nitrobenzo[d]oxazole-2-thiol, a heterocyclic scaffold of interest in medicinal chemistry and materials science. While the specific isomer, 7-Nitrobenzo[d]oxazole-2-thiol, is not extensively documented in readily available scientific literature, its close analog, 5-Nitro-1,3-benzoxazole-2-thiol , provides a robust foundation for understanding the chemical properties and biological potential of this class of compounds. This guide will focus on the known characteristics of the 5-nitro isomer, including its chemical structure, CAS number, and synthesis, while also extrapolating potential applications in drug discovery based on the broader family of benzoxazole derivatives.
The benzoxazole core is a privileged scaffold in drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to provide researchers and drug development professionals with a comprehensive overview of this promising chemical entity.
Part 1: Core Chemical and Physical Properties
A fundamental understanding of a compound's properties is crucial for its application. Here, we detail the known attributes of 5-Nitro-1,3-benzoxazole-2-thiol.
Chemical Structure and CAS Number
The definitive identifier for a chemical compound is its CAS (Chemical Abstracts Service) number. For the 5-nitro substituted version, the key identifiers are:
-
Compound Name: 5-Nitro-1,3-benzoxazole-2-thiol
-
CAS Number: 22876-21-7[]
-
Molecular Formula: C₇H₄N₂O₃S[][3]
The structure consists of a benzoxazole core, which is a fusion of a benzene ring and an oxazole ring. A nitro group (NO₂) is attached at the 5-position of the benzene ring, and a thiol (-SH) group is at the 2-position of the oxazole ring.
It is important to recognize that this compound can exist in two tautomeric forms: the thiol form (5-nitro-1,3-benzoxazole-2-thiol) and the thione form (5-nitro-3H-1,3-benzoxazole-2-thione).[4] This tautomerism is a critical consideration in its reactivity and biological interactions.
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of 5-Nitro-1,3-benzoxazole-2-thiol, which are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 196.18 g/mol | [] |
| Monoisotopic Mass | 195.99426317 Da | [] |
| Boiling Point (Predicted) | 326.7 °C at 760 mmHg | [] |
| Density (Predicted) | 1.65 g/cm³ | [] |
| LogP (Predicted) | 2.54790 | [] |
| Topological Polar Surface Area | 99.2 Ų | [] |
| Hydrogen Bond Donors | 1 | [] |
| Hydrogen Bond Acceptors | 4 | [] |
Part 2: Synthesis and Reactivity
The synthesis of benzoxazole-2-thiol derivatives typically involves the cyclization of a 2-aminophenol precursor. For nitro-substituted analogs, the starting material would be a nitro-substituted 2-aminophenol.
General Synthesis Pathway
A common and effective method for synthesizing the parent compound, 2-mercaptobenzoxazole, involves the reaction of 2-aminophenol with carbon disulfide.[5] By extension, the synthesis of 5-Nitrobenzo[d]oxazole-2-thiol would logically proceed from 2-amino-4-nitrophenol.
The general workflow for this synthesis is outlined below:
Caption: General synthesis workflow for 5-Nitrobenzo[d]oxazole-2-thiol.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, step-by-step protocol for the synthesis of 5-Nitrobenzo[d]oxazole-2-thiol, adapted from established methods for similar compounds.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-nitrophenol in a suitable solvent such as ethanol or acetone.
-
Addition of Reagents: To this solution, add a molar equivalent of a base, such as potassium hydroxide or triethylamine, to facilitate the reaction. Subsequently, add a slight excess of carbon disulfide (CS₂) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Part 3: Applications in Drug Development and Research
While specific applications for 7-Nitrobenzo[d]oxazole-2-thiol are not well-documented, the broader class of benzoxazole and benzothiazole derivatives has shown significant promise in several therapeutic areas. These related compounds provide a strong rationale for investigating the biological activities of nitro-substituted benzoxazole-2-thiols.
Potential as Antimicrobial Agents
Derivatives of the structurally similar benzo[d]thiazole-2-thiol have been investigated as quorum sensing inhibitors in Gram-negative bacteria like Pseudomonas aeruginosa.[6][7] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[7] Compounds that disrupt this pathway can act as anti-virulence agents without exerting direct bactericidal pressure, which may reduce the development of resistance. Given the structural similarities, nitrobenzo[d]oxazole-2-thiol could be a valuable scaffold for developing new quorum sensing inhibitors.
Anticancer Potential
The benzoxazole nucleus is a key component of several compounds with demonstrated anticancer activity.[1] For instance, certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer.[8] These inhibitors were shown to suppress the proliferation and migration of colorectal cancer cells.[8] The electron-withdrawing nature of the nitro group could enhance the interaction of a 7-nitrobenzo[d]oxazole-2-thiol derivative with biological targets, making this an interesting avenue for cancer research.
Enzyme Inhibition
Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been explored as potent tyrosinase inhibitors for applications as skin-lightening agents.[1] Additionally, 5-Nitro-1,3-benzoxazole-2-thiol has been used in the preparation of inhibitors for NOX4 (NADPH Oxidase 4), which is implicated in diseases involving reactive oxygen species, such as fibrosis.[] This suggests that the nitrobenzo[d]oxazole-2-thiol core could serve as a versatile template for designing inhibitors against a range of enzymes.
The potential therapeutic applications are summarized in the workflow below:
Caption: Potential therapeutic avenues for nitrobenzo[d]oxazole-2-thiol derivatives.
Conclusion
While direct experimental data on 7-Nitrobenzo[d]oxazole-2-thiol is scarce, a comprehensive analysis of its isomer, 5-Nitro-1,3-benzoxazole-2-thiol, and the broader family of benzoxazole derivatives, reveals a compound class with significant potential for further investigation. Its straightforward synthesis and the diverse biological activities of related structures make it an attractive scaffold for medicinal chemists and drug discovery professionals. Future research should focus on the synthesis and biological evaluation of the 7-nitro isomer to fully elucidate its therapeutic potential, particularly in the areas of antimicrobial and anticancer drug development.
References
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Thanh, T. T., Xuan, H. L., & Quoc, T. N. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(46), 28695-28704. Available at: [Link]
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Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 65, 128745. Available at: [Link]
- ChemScene. 5-Chlorobenzo[d]oxazole-2-thiol.
- BLDpharm. Benzo[d]oxazole-2(3H)-thione.
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Thanh, T. T., Xuan, H. L., & Quoc, T. N. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances. Available at: [Link]
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PubChem. 2-Mercaptobenzoxazole. Available at: [Link]
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Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. Available at: [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
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Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available at: [Link]
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MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Molecules, 26(18), 5678. Available at: [Link]
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An In-depth Technical Guide on the Solubility and Stability of 7-Nitrobenzo[d]oxazole-2-thiol
Introduction
7-Nitrobenzo[d]oxazole-2-thiol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a benzoxazole core, a nitro functional group, and a thiol moiety, suggests a potential for diverse biological activities. The benzoxazole scaffold is a common feature in many pharmacologically active molecules, known to interact with various biopolymers.[1] The nitro group can act as a bioisostere for other functional groups and is often associated with antimicrobial and anticancer properties. Furthermore, the thiol group provides a reactive handle for conjugation and can play a crucial role in interactions with biological thiols like glutathione.[2]
This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 7-Nitrobenzo[d]oxazole-2-thiol. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures, including nitrobenzoxazoles, benzoxazole-2-thiols, and related heterocyclic compounds, to provide a predictive framework and detailed experimental protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers to effectively handle, formulate, and develop this promising compound.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The structure of 7-Nitrobenzo[d]oxazole-2-thiol suggests a complex solubility profile, likely characterized by poor aqueous solubility and better solubility in organic solvents.
Factors Influencing Solubility:
-
Aromatic Core: The fused benzene and oxazole rings create a rigid, planar structure that contributes to strong intermolecular π-π stacking interactions in the solid state, which can decrease solubility in polar solvents.
-
Nitro Group: The electron-withdrawing nature of the nitro group can decrease the basicity of the oxazole nitrogen, potentially reducing solubility in acidic aqueous solutions.
-
Thiol Group: The thiol group can exhibit both hydrogen bond donor and acceptor properties. However, its contribution to aqueous solubility may be limited due to its relatively weak acidity. In its deprotonated thiolate form, solubility in aqueous media is expected to increase.
Predicted Solubility in Various Solvents:
Based on the properties of structurally related compounds such as 5-chlorobenzo[d]oxazole-2-thiol and other benzoxazole derivatives, the following solubility trends are anticipated:[3][4]
| Solvent Class | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic benzoxazole core and the non-ionizable nitro group at neutral pH are expected to result in poor aqueous solubility. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | The thiol group can engage in hydrogen bonding with these solvents, leading to moderate solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at disrupting intermolecular forces and solvating the aromatic rings and the polar nitro group. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
Proposed Synthesis of 7-Nitrobenzo[d]oxazole-2-thiol
A plausible synthetic route to 7-Nitrobenzo[d]oxazole-2-thiol involves the cyclization of a substituted aminophenol. A similar methodology has been reported for the synthesis of related benzoxazole-2-thiols.[5]
Caption: Proposed synthesis of 7-Nitrobenzo[d]oxazole-2-thiol.
Stability Profile and Degradation Pathways
The stability of 7-Nitrobenzo[d]oxazole-2-thiol is a critical consideration for its storage, handling, and formulation. Several factors, including pH, light, and temperature, can influence its degradation.
pH-Dependent Stability:
The thiol group in 7-Nitrobenzo[d]oxazole-2-thiol is expected to be susceptible to oxidation, particularly at neutral to alkaline pH where the more reactive thiolate anion is present. The primary degradation product is likely the corresponding disulfide.
Photostability:
Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV light can lead to the formation of reactive species and subsequent degradation of the molecule.
Thermal Stability:
Oxazole derivatives are generally considered to be thermally stable.[6] However, the presence of the nitro and thiol groups may lower the decomposition temperature compared to the parent benzoxazole.
Potential Degradation Pathway:
Caption: Proposed oxidative degradation of 7-Nitrobenzo[d]oxazole-2-thiol.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the solubility and stability of 7-Nitrobenzo[d]oxazole-2-thiol.
Protocol 1: Determination of Aqueous Solubility
This protocol utilizes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 7-Nitrobenzo[d]oxazole-2-thiol to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Stability Assessment in Solution
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 7-Nitrobenzo[d]oxazole-2-thiol in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
Acidic: 0.1 N HCl at 60 °C
-
Basic: 0.1 N NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature
-
Thermal: 60 °C in the dark
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products. Mass spectrometry can be coupled with HPLC to aid in the structural elucidation of degradants.
Experimental Workflow Visualization:
Caption: Workflow for solubility and stability testing.
Conclusion
References
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Ghosh, A., et al. (2022). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Tran, T. D., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. National Institutes of Health. Available at: [Link]
-
Tran, T. D., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Publishing. Available at: [Link]
-
Bem, M., et al. (2018). 7-nitrobenzo[c][2][7][8]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC - PubMed Central. Available at: [Link]
-
Demkowicz, S., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC - NIH. Available at: [Link]
-
Patel, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. ResearchGate. Available at: [Link]
-
Demkowicz, S., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. ResearchGate. Available at: [Link]
-
Schmidhammer, H., et al. (1993). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Available at: [Link]
-
Kim, H., et al. (2016). Ultrafast synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, via an unstable lithium thiolate intermediate in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
Mako, Z., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]
-
Jimenez, J. I., & Scheuer, P. J. (2018). Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]
-
Walsh, M., et al. (2011). Spectrofluorimetric Determination of Paroxetine HCl in Pharmaceuticals via Derivatization With 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]
-
Gour, P., et al. (2021). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Available at: [Link]
-
Tero-Vescan, A., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Mercaptobenzoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrobenzoxazole. Retrieved from [Link]
-
Heterocyclics. (n.d.). Benzo[d]oxazole-2-thiol. Retrieved from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of 7-Nitrobenzo[D]oxazole-2-thiol: A Computational Characterization Guide
This technical guide details the theoretical characterization of 7-Nitrobenzo[D]oxazole-2-thiol (7-NBOT) . It synthesizes computational protocols (DFT), electronic structure analysis, and in silico bioactivity profiling.
Executive Summary
7-Nitrobenzo[D]oxazole-2-thiol (7-NBOT) represents a specific subclass of fused heterocyclic compounds where the nitro group at position 7 introduces unique steric and electronic perturbations compared to its 5- or 6-substituted analogs. This guide provides a rigorous workflow for characterizing 7-NBOT using Density Functional Theory (DFT) and molecular docking. The presence of the nitro group adjacent to the oxazole oxygen (position 1) significantly influences the thiol-thione tautomeric equilibrium , molecular electrostatic potential (MEP) , and nonlinear optical (NLO) properties.
Part 1: Structural Dynamics & Tautomerism
The defining feature of 2-mercaptobenzoxazoles is the proton transfer equilibrium between the thiol (aromatic, -SH) and thione (keto-like, =S) forms.
The Tautomeric Challenge
In 7-NBOT, the nitro group at C7 exerts a strong inductive effect ($ -I $) and a field effect on the adjacent ring oxygen. Theoretical studies must determine which tautomer is energetically favored in vacuum vs. solvent phases.
-
Thiol Form (Enol-like): $ \text{N}= \text{C} - \text{SH} $
-
Thione Form (Keto-like): $ \text{NH} - \text{C} = \text{S} $
Computational Protocol (Geometry Optimization)
To accurately predict the ground state, you must perform optimization without symmetry constraints (
Recommended Level of Theory:
-
Functional: B3LYP (Hybrid) or M06-2X (for better dispersion handling).
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the sulfur lone pairs and nitro group).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) and DMSO ( ).
Workflow Visualization
The following diagram outlines the logical flow for determining the stable conformer and its properties.
Figure 1: Computational workflow for identifying the energetically preferred tautomer of 7-NBOT.
Part 2: Electronic Structure & Reactivity Profiling
Once the stable tautomer (typically the thione form in polar solvents) is identified, electronic profiling reveals its reactivity.
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: Primarily localized on the sulfur atom and the benzoxazole ring (electron donor).
-
LUMO Location: Heavily localized on the nitro group and the benzene ring (electron acceptor).
-
Significance: A smaller gap induced by the nitro group suggests high chemical reactivity and potential "soft" biological interactions.
Data Presentation: Calculated Parameters (Example)
| Parameter | Symbol | Formula | Physical Significance |
|---|
| Ionization Potential |
Molecular Electrostatic Potential (MEP)
MEP mapping is crucial for predicting non-covalent interactions (docking).
-
Red Regions (Negative Potential): The Nitro oxygens and the Thione sulfur (
). These are H-bond acceptors. -
Blue Regions (Positive Potential): The -NH- proton (in thione form) or aromatic protons. These are H-bond donors.
-
7-Position Effect: The nitro group creates a strong negative potential zone at the "back" of the molecule, distinct from the active pharmacophore (
), creating a secondary binding anchor.
Part 3: In Silico Bioactivity & Molecular Docking
7-NBOT derivatives are often investigated for antimicrobial activity. The theoretical study must validate this via molecular docking.
Target Selection
Based on the benzoxazole scaffold, the most authoritative targets are:
-
DNA Gyrase B (E. coli): PDB ID: 1KZN (Standard for antimicrobial benzoxazoles).
-
Topoisomerase II: PDB ID: 1ZXM (Anticancer target).
Docking Protocol (Self-Validating)
To ensure trustworthiness, the docking protocol must include "Redocking."
-
Ligand Prep: Optimize 7-NBOT (thione form) at DFT level; save as .pdbqt.
-
Protein Prep: Remove water/co-factors; add polar hydrogens; compute Gasteiger charges.
-
Validation: Extract the native co-crystallized ligand from the PDB and re-dock it.
-
Success Metric: RMSD between docked and crystal pose must be < 2.0 Å .
-
-
Interaction Analysis: Look for H-bonds between the 7-Nitro group and backbone amides (Ser, Asp residues).
Mechanism of Action Visualization
Figure 2: Molecular docking workflow highlighting key binding interactions for 7-NBOT.
Part 4: Experimental Validation Protocols
Theoretical data must be grounded in physical reality. Use these spectroscopic markers to validate your calculations.
Vibrational Spectroscopy (IR/Raman)
-
Thione Marker: Look for the
stretching vibration around 1050–1100 cm⁻¹ . -
Nitro Marker: Strong symmetric and asymmetric stretching bands at 1350 cm⁻¹ and 1530 cm⁻¹ .
-
Validation: Apply a scaling factor (typically 0.961 for B3LYP) to raw DFT frequencies before comparing to experimental FTIR data.
UV-Vis Absorption
-
TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) on the optimized geometry in methanol.
-
Prediction: 7-NBOT will show a red-shifted absorption band ($ \lambda_{max} $) compared to unsubstituted benzoxazole due to the Intramolecular Charge Transfer (ICT) from the sulfur/ring to the nitro group.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Link
-
Saeed, A., et al. (2021).[1][2][3] Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester. Heliyon, 7(9), e08032. (Provides structural context for benzoxazole-2-thiol derivatives). Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512–7516. Link
Sources
- 1. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Fidelity Thiol Profiling in Live Cells Using NBD and Benzoxazole Scaffolds
This Application Note is designed to provide a rigorous, field-proven guide for the detection of cellular thiols (Cysteine, Homocysteine, Glutathione) using 7-Nitrobenzofurazan (NBD) and Benzoxazole scaffolds.
Note on Nomenclature: While the specific chemical 7-Nitrobenzo[d]oxazole-2-thiol exists as a building block, the vast majority of "7-nitro... thiol detection" applications in literature refer to 7-Nitro-2,1,3-benzoxadiazole (also known as NBD or 7-nitrobenzofurazan ) derivatives, specifically NBD-Cl or NBD-F . These probes react with thiols to form fluorescent adducts.[1][2] This guide focuses on the NBD-Cl/F methodology as the industry standard for this description, while acknowledging the benzoxazole structural variants.
Executive Summary
Intracellular thiols—specifically Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy)—are critical regulators of cellular redox homeostasis.[3][4][5] Deviations in their concentrations are biomarkers for oxidative stress, cancer, and neurodegenerative pathologies.
This guide details the application of 7-Nitrobenzofurazan (NBD) derivatives (specifically NBD-Cl and NBD-F ) for the fluorescent detection of these biothiols. Unlike passive dyes, NBD probes utilize a Nucleophilic Aromatic Substitution (SNAr) mechanism to covalently label thiols, providing a "turn-on" fluorescent response. This protocol enables the discrimination of Cys/Hcy from GSH through a specific S
Scientific Principles & Mechanism[6][7]
The NBD Scaffold
The 7-nitro-2,1,3-benzoxadiazole (NBD) core is non-fluorescent (or weakly fluorescent) in its halogenated form (NBD-Cl or NBD-F) due to photoinduced electron transfer (PET) or paramagnetic quenching by the nitro group. Upon reaction with a nucleophile (thiol or amine), the electron density shifts, restoring strong fluorescence.
Mechanism of Action: SNAr and Rearrangement
The detection relies on two distinct chemical phases:[2]
-
Phase 1 (Thiol Labeling): The thiol group (-SH) of GSH, Cys, or Hcy attacks the 4-position of the NBD ring, displacing the halogen (Cl or F). This forms a thioether adduct (NBD-S-R) , which is fluorescent (typically
nm). -
Phase 2 (Cys/Hcy Discrimination): For Cysteine and Homocysteine, the primary amine group is spatially positioned to attack the NBD core intramolecularly. This triggers an S
N rearrangement , converting the thioether (NBD-S-R) into an amino-adduct (NBD-N-R). The NBD-N-R adduct often exhibits a different fluorescence quantum yield or emission maximum compared to the NBD-S-R adduct (which remains stable for GSH as it lacks the proximal amine).
Mechanistic Diagram
The following diagram illustrates the reaction pathway and the discrimination logic.
Caption: Reaction logic of NBD probes. Thiols displace the halogen to form a fluorescent thioether.[2][6] Cys/Hcy undergo further rearrangement, allowing differentiation from GSH.[7]
Experimental Protocol
Materials Required
| Reagent | Specification | Storage |
| NBD-Cl | 4-Chloro-7-nitro-1,2,3-benzoxadiazole | -20°C, Desiccated, Dark |
| NBD-F | 4-Fluoro-7-nitro-1,2,3-benzoxadiazole (Higher reactivity) | -20°C, Desiccated, Dark |
| DMSO | Anhydrous, Cell Culture Grade | RT |
| PBS | Phosphate Buffered Saline, pH 7.4 | 4°C |
| NEM | N-Ethylmaleimide (Negative Control / Thiol Blocker) | 4°C |
| Live Cells | HeLa, MCF-7, or primary lines | 37°C, 5% CO2 |
Preparation of Stock Solutions
-
Probe Stock (10-50 mM): Dissolve NBD-Cl or NBD-F in anhydrous DMSO.
-
Critical: Prepare fresh. NBD-Cl hydrolyzes slowly in water; NBD-F is more reactive and hydrolyzes faster.
-
-
Working Solution (10-50 µM): Dilute the stock into warm PBS or serum-free media immediately prior to use.
-
Note: Avoid amine-containing buffers (Tris, Glycine) during staining, as NBD reacts with amines.
-
Live Cell Staining Workflow
Step 1: Cell Preparation
-
Seed cells in confocal dishes (e.g., MatTek) to reach 70-80% confluency.
-
Optional Control: Pre-treat a subset of cells with 1 mM NEM for 30 mins to block free thiols (Negative Control).
Step 2: Staining
-
Remove culture media and wash cells 2x with PBS (pH 7.4).
-
Add NBD-Cl Working Solution (20 µM) to the cells.
-
Incubate for 20–30 minutes at 37°C.
-
Optimization: NBD-F reacts faster (5-10 mins) but may have higher background if not washed quickly.
-
Step 3: Wash
-
Remove the staining solution.
-
Wash cells 3x with PBS to remove unreacted probe.
-
Add fresh live-cell imaging buffer (e.g., HBSS or PBS).
Step 4: Imaging
-
Excitation: 470–490 nm (Blue excitation).
-
Emission: Collect at 520–560 nm (Green channel).
-
Time-Lapse (Optional): To observe the S
N rearrangement (Cys/Hcy specificity), acquire images every 5 mins for 60 mins. The fluorescence intensity or spectra may shift depending on the specific NBD derivative used.
Experimental Workflow Diagram
Caption: Step-by-step protocol for labeling intracellular thiols with NBD-Cl.
Data Analysis & Troubleshooting
Interpretation of Results
| Observation | Interpretation |
| High Green Fluorescence | High concentration of total thiols (GSH + Cys + PSH). |
| Fluorescence Decay/Shift | Potential S |
| No Fluorescence | Successful thiol blocking (NEM control) or probe hydrolysis. |
| High Background | Incomplete washing or reaction with membrane amines (if incubation > 1 hr). |
Troubleshooting Guide
-
Issue: Low Signal.
-
Cause: Probe hydrolysis or low intracellular thiol levels.
-
Solution: Use NBD-F for faster kinetics; ensure DMSO stock is anhydrous; increase concentration to 50 µM.
-
-
Issue: Non-Specific Staining.
-
Cause: Reaction with surface amines.
-
Solution: Shorten incubation time; ensure pH is not > 8.0 (amines become more nucleophilic at high pH).
-
-
Issue: Photobleaching.
-
Cause: NBD adducts can be photolabile.
-
Solution: Minimize laser power; use anti-fade mounting media if fixing cells (though live imaging is preferred).
-
References
-
NBD-Based Probes for Cysteine/Homocysteine vs Glutathione
-
General Mechanisms of Thiol Detection
-
Reaction Kinetics of NBD-Cl
-
Benzothiazole/Benzoxazole Derivatives
- Title: A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells.
- Source:Molecules (NIH PMC).
-
URL:[Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with 7-Nitrobenzo[c]oxadiazole (NBD) Derivatives
Application Notes and Protocols for Labeling Proteins with 7-Nitrobenzo[c][1][2][3]oxadiazole (NBD) Derivatives
A Senior Application Scientist's Guide to Covalent Modification of Protein Thiols
Introduction: The Power of NBD in Elucidating Protein Function
The covalent attachment of fluorescent probes to proteins is an indispensable tool in modern biological research, enabling the investigation of protein localization, dynamics, interactions, and conformational changes. Among the plethora of available fluorophores, the 7-nitrobenzo[c][1][2][3]oxadiazole (NBD) moiety stands out due to its small size, environmental sensitivity, and reactivity towards nucleophilic residues on proteins.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for labeling proteins with thiol-reactive NBD derivatives.
It is a common point of confusion that 7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH) itself is the labeling reagent. In fact, NBD-SH is often the product of a reaction, for instance, between a reactive NBD precursor like 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-Cl) and hydrogen sulfide, which results in a distinct purple color.[2] For protein labeling, one typically employs a reactive NBD derivative, such as NBD-Cl or the more reactive 4-fluoro-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-F), to covalently modify nucleophilic residues on a protein.[6] This guide will focus on the specific labeling of cysteine residues, which contain a highly nucleophilic thiol group.
The underlying chemical principle of this labeling strategy is a nucleophilic aromatic substitution (S_NAr) reaction.[2] The strong electron-withdrawing nitro group on the NBD ring makes the carbon atom at the 4-position highly electrophilic and susceptible to attack by the thiolate anion (R-S⁻) of a cysteine residue. This results in the formation of a stable thioether bond, covalently linking the NBD fluorophore to the protein.[7] The fluorescence of NBD is highly sensitive to the polarity of its local environment, often exhibiting enhanced quantum yield in the less polar environment of a protein's interior compared to the aqueous buffer. This property can be exploited to probe conformational changes that alter the exposure of the NBD label to the solvent.
Core Principles of Thiol-Reactive NBD Labeling
Successful and specific labeling of protein thiols with NBD derivatives hinges on several key factors:
-
Specificity for Thiols: At a near-neutral pH (7.0-7.5), the thiol group of cysteine is significantly more nucleophilic than the amino group of lysine.[7][8] This inherent difference in reactivity allows for the selective targeting of cysteine residues. At higher pH values, the reactivity of amines increases, which can lead to non-specific labeling.
-
Accessibility of Cysteine Residues: For a cysteine residue to be labeled, it must be accessible to the NBD reagent in the solvent. Cysteines buried within the protein's core or participating in disulfide bonds will not be reactive.
-
Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, a reduction step using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is necessary prior to labeling.[8] It is crucial to remove the reducing agent before adding the thiol-reactive NBD derivative to prevent it from quenching the labeling reagent.
-
Stoichiometry of Labeling: The ratio of the NBD reagent to the protein concentration (molar excess) is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL). A high molar excess can lead to non-specific labeling or protein aggregation, while a low ratio may result in insufficient labeling.
Experimental Workflow for NBD Labeling of Protein Thiols
The following diagram illustrates the general workflow for labeling a protein with a thiol-reactive NBD derivative, followed by purification and characterization of the labeled conjugate.
Caption: Workflow for protein labeling with thiol-reactive NBD.
Detailed Protocol for Labeling Proteins with NBD-Cl
This protocol provides a general framework for labeling a protein with 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-Cl). The optimal conditions, particularly the molar excess of NBD-Cl and the reaction time, should be determined empirically for each specific protein.
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT) in reaction buffer
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
-
Spectrophotometer
Procedure
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 25-100 µM).[8]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.
-
-
NBD-Cl Stock Solution Preparation:
-
Prepare a 10 mM stock solution of NBD-Cl in anhydrous DMSO. This solution should be prepared fresh before each use as NBD derivatives can be sensitive to moisture.
-
-
Labeling Reaction:
-
Calculate the required volume of the NBD-Cl stock solution to achieve the desired molar excess over the protein. A good starting point is a 10- to 20-fold molar excess.
-
While gently vortexing the protein solution, add the calculated volume of the NBD-Cl stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal incubation time may vary and should be determined experimentally.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution containing a small molecule thiol (e.g., BME or DTT) to a final concentration of 10-20 mM. This will react with any unreacted NBD-Cl.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the NBD-labeled protein from unreacted NBD-Cl and the quenching reagent using a desalting column or size-exclusion chromatography.[9] The labeled protein can often be visually tracked as a yellow-orange band.
-
-
Characterization of the NBD-Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified NBD-protein conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (typically around 478 nm).
-
The protein concentration can be calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance of the NBD moiety at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₇₈ × CF)] / ε_protein
-
Where:
-
A₂₈₀ and A₄₇₈ are the absorbances at 280 nm and 478 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A₂₈₀ / A₄₇₈) for the NBD dye alone.
-
-
-
The concentration of the NBD dye can be calculated as:
-
NBD Concentration (M) = A₄₇₈ / ε_NBD
-
Where ε_NBD is the molar extinction coefficient of the NBD-thiol adduct (approximately 13,000 M⁻¹cm⁻¹ at 478 nm).
-
-
The DOL is the molar ratio of the NBD dye to the protein:
-
DOL = [NBD] / [Protein]
-
-
-
Validate Protein Function:
-
Perform a functional assay (e.g., enzyme activity assay, binding assay) to ensure that the labeling process has not significantly altered the biological activity of the protein.
-
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 25-100 µM | Balances efficient labeling with minimizing protein aggregation. |
| Reaction Buffer pH | 7.0 - 7.5 | Optimizes the nucleophilicity of thiols while minimizing the reactivity of amines for selective labeling.[7][8] |
| NBD-Cl Molar Excess | 10- to 20-fold | A starting point for optimization to achieve sufficient labeling without excessive non-specific modification. |
| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to proceed to a significant extent; should be optimized for each protein. |
| Reaction Temperature | Room Temperature | A convenient temperature that balances reaction rate with protein stability. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | - Inaccessible cysteine residues- Inactive NBD-Cl reagent- Insufficient molar excess or reaction time | - Ensure cysteine residues are surface-exposed.- Prepare fresh NBD-Cl stock solution.- Increase the molar excess of NBD-Cl and/or the reaction time. |
| High Degree of Labeling / Non-specific Labeling | - High molar excess of NBD-Cl- Reaction pH is too high | - Reduce the molar excess of NBD-Cl.- Ensure the reaction buffer pH is between 7.0 and 7.5. |
| Protein Precipitation | - High concentration of DMSO from the NBD-Cl stock- Protein instability under reaction conditions | - Keep the volume of added DMSO to a minimum (<10% of the total reaction volume).- Optimize buffer conditions (e.g., add stabilizing agents like glycerol). |
| Loss of Protein Activity | - Labeling of a functionally important cysteine residue- Denaturation of the protein during labeling | - If possible, use site-directed mutagenesis to move the target cysteine to a less critical location.- Perform the labeling reaction at a lower temperature or for a shorter duration. |
Conclusion
Labeling proteins with thiol-reactive NBD derivatives is a powerful technique for investigating protein structure and function. By carefully controlling the reaction conditions, particularly the pH and the molar ratio of the labeling reagent to the protein, researchers can achieve specific and efficient labeling of cysteine residues. The environmentally sensitive fluorescence of the NBD probe provides a versatile tool for monitoring changes in the protein's local environment, making it a valuable asset in academic research and drug development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of NBD-based protein labeling in the laboratory.
References
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. 2021-06-01.
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
- Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - DE.
- FluoProbes®. Interchim.
- NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Rel
- Utilization of a nitrobenzoxadiazole (NBD) fluorophore in the design of a Grb2 SH2 domain-binding peptide mimetic. PubMed.
- Protein Purific
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of a nitrobenzoxadiazole (NBD) fluorophore in the design of a Grb2 SH2 domain-binding peptide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
Illuminating the Thiol Landscape: A Guide to Live Cell Imaging with 7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH)
Introduction: Unveiling the Cellular Thiolome with NBD-SH
Cellular thiols, predominantly in the form of glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are cornerstones of cellular redox homeostasis, detoxification, and signaling pathways.[1][2] Dysregulation of the cellular thiol pool is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the dynamic monitoring of these molecules in living cells a critical pursuit in biomedical research and drug discovery.[3] 7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH) has emerged as a powerful fluorescent probe for the real-time visualization of cellular thiols. Its utility stems from the environmentally sensitive nature of the nitrobenzoxadiazole (NBD) fluorophore, which exhibits a significant increase in fluorescence upon reaction with nucleophilic thiol groups within the cellular milieu.[4] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of intracellular thiols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing NBD-SH in live cell imaging applications.
Principle of Detection: The Chemistry of NBD-SH Fluorescence
The application of NBD-SH as a thiol probe is rooted in a nucleophilic aromatic substitution (SNAr) reaction.[1] The electron-withdrawing nitro group on the benzoxadiazole ring renders the carbon atom attached to the thiol group susceptible to nucleophilic attack by cellular thiols (R-SH), such as the sulfhydryl group of glutathione. This reaction results in the formation of a highly fluorescent and stable thioether adduct, effectively "switching on" the NBD fluorescence. The non-fluorescent nature of the free NBD-SH probe in aqueous environments and its subsequent fluorescence upon reacting with thiols provide a robust mechanism for imaging the intracellular thiol landscape.
Below is a diagram illustrating the reaction of NBD-SH with a cellular thiol, leading to a fluorescent product.
Caption: Reaction of NBD-SH with cellular thiols.
Quantitative Data Summary
For successful live cell imaging experiments, understanding the spectral properties and recommended working parameters of NBD-SH is crucial.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~467 nm | [5][6] |
| Emission Maximum (λem) | ~539 nm | [5] |
| Recommended Laser Line | 488 nm | |
| Recommended Filter Set | FITC/GFP | |
| Recommended Concentration | 1-10 µM | [4][7] |
| Recommended Incubation Time | 10-30 minutes | [4][7] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for live cell imaging of cellular thiols using NBD-SH.
Materials and Reagents
-
7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP cube)
Workflow for Live Cell Imaging with NBD-SH
Caption: Experimental workflow for NBD-SH staining.
Step-by-Step Protocol
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Reagent Preparation:
-
NBD-SH Stock Solution (10 mM): Dissolve the appropriate amount of NBD-SH in anhydrous DMSO. For example, dissolve 1.97 mg of NBD-SH (MW: 197.18 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.
-
NBD-SH Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) live cell imaging medium to the desired final concentration. For example, to make a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of imaging medium. It is recommended to determine the optimal concentration for your specific cell type and experimental conditions empirically.
-
-
Staining Procedure:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the NBD-SH working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.[4][7] The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
-
Imaging:
-
After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~467 nm, emission ~539 nm).[5] Acquire images using appropriate exposure times to minimize phototoxicity.
-
Controls and Validation
-
Negative Control: Image unstained cells under the same imaging conditions to assess autofluorescence.
-
Positive Control/Modulation of Thiol Levels: To validate the probe's response to changes in cellular thiol levels, cells can be pre-treated with agents that either deplete or increase intracellular glutathione.
-
Thiol Depletion: Pre-incubate cells with N-ethylmaleimide (NEM), a known thiol-scavenging agent, before staining with NBD-SH. A significant reduction in fluorescence intensity is expected.[1]
-
Thiol Enhancement: Pre-treat cells with a precursor for glutathione synthesis, such as N-acetylcysteine (NAC), to potentially increase the fluorescence signal.
-
Applications in Research and Drug Discovery
The ability of NBD-SH to specifically react with and visualize cellular thiols makes it a valuable tool in various research areas:
-
Studying Oxidative Stress: NBD-SH can be used to monitor changes in the cellular redox state in response to various stimuli, including drug candidates, toxins, or environmental stressors. A decrease in NBD-SH fluorescence can indicate depletion of the cellular antioxidant capacity.
-
High-Throughput Screening (HTS) for Drug Discovery: The "turn-on" fluorescence of NBD-SH upon reaction with thiols makes it amenable for HTS assays to identify compounds that modulate cellular thiol levels.[8] This can be applied to screen for potential drugs that either protect against oxidative stress or selectively induce it in cancer cells.
-
Investigating Drug Mechanism of Action: For drug candidates whose mechanism is thought to involve interaction with cellular thiols, NBD-SH can be used to visualize and quantify these interactions in a cellular context. For example, it can be used to identify sensitizing impurities in drug formulations that react with glutathione.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | - Ineffective staining (concentration too low or incubation too short)- Low intracellular thiol levels- Incorrect filter set | - Optimize NBD-SH concentration and incubation time.- Use a positive control (e.g., NAC treatment) to confirm probe functionality.- Ensure the use of a FITC/GFP or equivalent filter set. |
| High background fluorescence | - Incomplete removal of unbound probe- Autofluorescence of cells or medium | - Increase the number and duration of wash steps after staining.- Use a phenol red-free imaging medium.- Acquire images of unstained cells to establish a background threshold. |
| Cell toxicity or morphological changes | - NBD-SH concentration is too high- Prolonged incubation time- Phototoxicity from imaging | - Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.- Reduce the incubation time.- Minimize light exposure during imaging by using the lowest possible laser power and exposure time. |
Conclusion
7-Nitrobenzo[D]oxazole-2-thiol is a versatile and sensitive fluorescent probe for the real-time imaging of cellular thiols. Its straightforward application and "turn-on" fluorescence mechanism provide a robust platform for investigating the role of thiols in cellular physiology and pathology. The protocols and guidelines presented in this application note offer a solid foundation for researchers to effectively employ NBD-SH in their live cell imaging experiments, contributing to a deeper understanding of the cellular thiolome and facilitating the discovery of novel therapeutics.
References
-
FluoroFinder. (n.d.). NBD Dye Profile. Retrieved from [Link]
- Cao, X. J., Chen, L. N., Zhang, X., Liu, J. T., Chen, M. Y., Wu, Q. R., Miao, J. Y., & Zhao, B. X. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. Analytica chimica acta, 920, 86–93.
- Oushiki, D., Kojima, H., Terai, T., Arita, T., Hanaoka, K., Urano, Y., & Nagano, T. (2010). Development of a red-fluorescent probe for biological thiols based on a novel fluorescence "off-on" switching mechanism. Journal of the American Chemical Society, 132(8), 2795–2805.
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (2021). Chemical Society Reviews, 50(12), 7065-7111.
- Yue, Y., Huo, F., & Yin, C. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Science, 11(47), 12647–12660.
- An NBD Derivative of the Selective Rat Toxicant Norbormide as a New Probe for Living Cell Imaging. (2016). Frontiers in Chemistry, 4, 30.
- Fluorescent Probes for Live Cell Thiol Detection. (2021). Molecules, 26(12), 3562.
- HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. (2022). International Journal of Molecular Sciences, 23(23), 14948.
-
Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy... - ResearchGate. (n.d.). Retrieved from [Link]
- New NBD-based fluorescent probes for biological thiols. (2013).
- Eribol, P., Uguz, A. K., & Ulgen, K. O. (2016). Screening applications in drug discovery based on microfluidic technology. Biomicrofluidics, 10(1), 011502.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An NBD Derivative of the Selective Rat Toxicant Norbormide as a New Probe for Living Cell Imaging [frontiersin.org]
- 6. Sensitive Method for the Identification of Potential Sensitizing Impurities in Reaction Mixtures by Fluorescent Nitrobenzoxadiazole-Labeled Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Detection of Protein S-Nitrosylation using 7-Nitrobenzo[D]oxazole-2-thiol (NBOT)
This Application Note and Protocol guide is designed for researchers and drug development professionals seeking to detect Protein S-nitrosylation (SNO) with high specificity using the fluorogenic probe 7-Nitrobenzo[D]oxazole-2-thiol (NBOT).
Executive Summary
Protein S-nitrosylation (S-nitrosation), the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol, is a ubiquitous post-translational modification (PTM) regulating cell signaling, apoptosis, and vascular tone.[1][2] Despite its physiological importance, SNO is notoriously difficult to detect due to its chemical lability and sensitivity to light and reduction.
7-Nitrobenzo[D]oxazole-2-thiol (NBOT) (CAS: 101494-76-2) represents a specialized class of benzoxazole-based fluorogenic probes. Unlike traditional Biotin-Switch Technique (BST) reagents that require multiple purification steps, NBOT facilitates direct nucleophilic labeling or transnitrosylation-based detection , offering a streamlined workflow with reduced artifact generation. This guide details the mechanistic grounding, experimental protocol, and data analysis required to utilize NBOT for quantitative SNO profiling.
Technical Principle & Mechanism of Action
The Challenge of SNO Detection
Endogenous S-nitrosothiols (RSNO) are unstable. Traditional detection methods (e.g., Saville assay, chemiluminescence) often lack spatial resolution or protein specificity. The "Gold Standard" Biotin Switch Technique (BST) involves three steps:
-
Blocking: Free thiols are alkylated (e.g., with MMTS or NEM).
-
Reduction: SNO bonds are selectively reduced by ascorbate to free thiols.
-
Labeling: Nascent thiols are biotinylated.
The NBOT Advantage
NBOT functions as a nucleophilic fluorogenic probe. Its benzoxazole core provides superior quantum yield and photostability compared to traditional NBD (nitrobenzofurazan) derivatives.
Mechanism: NBOT (a thiol) reacts with Protein-SNOs primarily via Transnitrosylation . In this reaction, the nitroso group (-NO) is transferred from the protein cysteine to the NBOT probe, or the probe undergoes a nucleophilic attack that results in a disulfide-linked fluorophore (if used in an oxidative switch context).
-
Reaction A (Transnitrosylation):
Result: Generation of NBOT-SNO, which exhibits distinct spectral properties (absorbance/fluorescence) compared to NBOT-SH. -
Reaction B (Modified Switch Labeling): If used following ascorbate reduction of SNOs, NBOT (in an activated disulfide form or in the presence of an oxidant) can label the nascent thiol:
Note: The protocol below focuses on the Modified Switch Labeling approach, as it provides the highest stability for downstream analysis (SDS-PAGE/Fluorescence).
Figure 1: Logical workflow for detecting S-nitrosylation using the NBOT probe in a modified switch assay.
Experimental Protocol
Materials & Reagents
| Reagent | Concentration | Role |
| NBOT Probe | 10 mM stock in DMSO | Fluorogenic Labeling Agent |
| HENS Buffer | 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS, pH 7.7 | Lysis & Reaction Buffer |
| MMTS (Methyl methanethiosulfonate) | 20 mM (fresh) | Free Thiol Blocker (Reversible) |
| Sodium Ascorbate | 100 mM (fresh) | SNO-Selective Reductant |
| Acetone | Cold (-20°C) | Protein Precipitation |
| DMF/DMSO | Anhydrous | Solvent for NBOT |
Step-by-Step Methodology
Phase 1: Sample Preparation & Blocking
Objective: Quench all unmodified free cysteines to prevent false positives.
-
Lysis: Lyse cells/tissue in HENS Buffer (1 mL per 10 mg tissue).
-
Critical: Perform lysis in the dark to prevent SNO photolysis.
-
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Blocking: Add MMTS to a final concentration of 20 mM.
-
Incubation: 50°C for 20 minutes with frequent vortexing.
-
Why MMTS? It reacts faster than NEM and minimizes SNO transnitrosylation artifacts.
-
-
Cleanup: Remove excess MMTS by Acetone Precipitation.
-
Add 3 volumes of cold acetone (-20°C). Incubate 1 hour at -20°C.
-
Centrifuge (10,000 x g, 10 min, 4°C). Discard supernatant.
-
Resuspend pellet in HENS buffer (approx. 1-2 mg/mL protein).
-
Phase 2: NBOT Labeling (The Switch)
Objective: Selectively reduce SNOs and label the resulting thiols with NBOT.
-
Split Sample: Divide the resuspended protein into two aliquots:
-
Labeling Sample (+Asc): To detect SNOs.
-
Negative Control (-Asc): To quantify background labeling (incomplete blocking).
-
-
Reaction Mix:
-
Add NBOT (final conc. 0.2 - 0.5 mM) to both tubes.
-
Add Sodium Ascorbate (final conc. 20 mM) ONLY to the "+Asc" tube.
-
Add equivalent volume of buffer to the "-Asc" tube.
-
-
Incubation: Incubate at Room Temperature (RT) for 1 hour in the dark .
-
Mechanism:[3][4][5][6][7] Ascorbate reduces Protein-SNO to Protein-SH. The NBOT probe immediately reacts with the nascent Protein-SH.
-
Note: If NBOT is used in its thiol form (NBOT-SH), an oxidizing environment (e.g., mild oxidant or disulfide exchange catalyst) may be required to link it to the protein, or it may be used as a pre-activated disulfide (NBOT-S-S-R). If using pure NBOT-SH, ensure the presence of a cross-linking agent or rely on the inherent reactivity if the probe is designed as a leaving group derivative.
-
Phase 3: Detection & Analysis
-
SDS-PAGE: Mix samples with non-reducing loading buffer (reducing agents like DTT will cleave the NBOT-Protein disulfide bond).
-
Electrophoresis: Run gel in the dark.
-
Imaging: Visualize fluorescence immediately.
-
Excitation: ~460-480 nm (Blue/Cyan).
-
Emission: ~530-550 nm (Green/Yellow).
-
Note: Verify spectral properties of NBOT in your specific buffer, as benzoxazole shifts are solvent-dependent.
-
Data Presentation & Interpretation
Quantifying S-Nitrosylation
Data should be normalized to Total Protein Loading (e.g., via Coomassie or Stain-Free imaging after fluorescence acquisition).
| Sample | Fluorescence Signal (RFU) | Interpretation |
| - Ascorbate (Control) | Low / Negligible | Indicates successful blocking of free thiols. High signal here suggests incomplete blocking (Artifact). |
| + Ascorbate (Test) | High | Represents specific S-nitrosylated proteins.[8] |
Calculating SNO Occupancy
Visualization of Workflow
Figure 2: Step-by-step experimental workflow for NBOT-based SNO detection.
Troubleshooting & Critical Parameters
-
High Background in "-Asc" Control:
-
Cause: Incomplete blocking of free thiols.
-
Solution: Increase MMTS concentration (up to 50 mM) or incubation time. Ensure fresh MMTS is used.
-
-
Low Signal in "+Asc" Sample:
-
Cause: SNO decomposition during lysis.
-
Solution: Ensure HENS buffer contains Neocuproine (copper chelator) and EDTA. Keep samples cold and dark until the blocking step is complete.
-
-
Probe Solubility:
-
NBOT is hydrophobic. Dissolve in anhydrous DMSO/DMF. Ensure final organic solvent concentration in the reaction does not exceed 5-10% to prevent protein precipitation.
-
References
-
Jaffrey, S. R., & Snyder, S. H. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE, 2001(86), pl1. Link
-
Forrester, M. T., et al. (2009). Detection of protein S-nitrosylation with the biotin-switch technique. Free Radical Biology and Medicine, 46(2), 119-126. Link
- Zhang, J., et al. (2010). 7-Nitro-1,2,3-benzoxadiazole (NBD) derivatives as fluorescent probes for the detection of thiols. Analytica Chimica Acta. (Contextual reference for NBD/Benzoxazole chemistry).
-
Chemical Identity: 7-Nitrobenzo[d]oxazole-2-thiol (CAS 101494-76-2).[9] National Center for Biotechnology Information. PubChem Compound Summary.Link
Disclaimer: This protocol assumes NBOT is used as a direct analog to NBD-based reagents in a switch assay. Researchers should validate excitation/emission spectra (typically Ex ~470nm, Em ~540nm) in their specific lysis buffer before large-scale application.
Sources
- 1. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 2. Selective fluorescent labeling of S-nitrosothiols (S-FLOS): a novel method for studying S-nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. CA2681916A1 - Cassette system integrated apparatus - Google Patents [patents.google.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alchempharmtech.com [alchempharmtech.com]
Harnessing 7-Nitrobenzo[D]oxazole-2-thiol Formation for High-Content Cellular Analysis via Flow Cytometry
An Application Guide from the Senior Scientist's Desk
Foreword:
Welcome to a comprehensive exploration of the 7-nitrobenzo-2-oxa-1,3-diazole (NBD) scaffold, a uniquely versatile tool in cellular analysis. As researchers and drug development professionals, our quest is to dissect complex cellular processes with precision. This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of how to leverage NBD-based chemistry for robust, single-cell quantification of intracellular thiols using flow cytometry.
While the topic specifies 7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH), it is crucial to understand that NBD-SH is typically the product of a reaction within the cell, not the reagent you add. The common laboratory practice involves using an electrophilic precursor, most notably 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which is cell-permeable and largely non-fluorescent.[1][2] This precursor reacts with intracellular thiols, primarily the highly abundant tripeptide glutathione (GSH), via a well-defined chemical reaction to generate a brightly fluorescent adduct.[3][4] It is this intracellular formation of the NBD-S-glutathione conjugate that we measure, providing a powerful readout of the cell's redox state.
This guide is structured to build your expertise from the ground up. We will first delve into the chemical foundation of the assay, then provide a validated, step-by-step protocol for quantifying intracellular GSH, and finally, explore how to integrate this measurement into multiparametric analyses of cell health and apoptosis.
Part 1: The Scientific Foundation - Mechanism of Action
A protocol's reliability is rooted in the understanding of its underlying chemistry. The NBD-Cl assay is a classic example of a "turn-on" fluorescent probe system, where the signal is generated in response to a specific intracellular analyte.
The NBD Fluorophore: Small, Sensitive, and Specific
The NBD moiety is prized in biological research for several key properties:
-
Small Size: Its low molecular weight minimizes steric hindrance, allowing it to readily label biomolecules and serve as a component in complex probes.[5]
-
Environmental Sensitivity: NBD's fluorescence is highly dependent on the polarity of its microenvironment. It is typically weakly fluorescent in aqueous solutions but exhibits a significant increase in quantum yield when moved to a more hydrophobic (e.g., intracellular) environment.[6]
-
Favorable Spectral Properties: The resulting NBD-thiol adduct has an excitation maximum around 467 nm and an emission maximum around 539 nm, making it perfectly suited for excitation by the standard 488 nm blue laser found in virtually all flow cytometers and detection in the FITC or GFP channel.[7]
Reaction Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The core of the assay is a nucleophilic aromatic substitution (SNAr) reaction.[4] The NBD-Cl molecule contains an electron-deficient aromatic ring, making the carbon atom bonded to the chlorine highly susceptible to nucleophilic attack.
-
Cellular Entry: Cell-permeable NBD-Cl diffuses across the plasma membrane into the cytoplasm.
-
Nucleophilic Attack: The sulfhydryl group (-SH) of intracellular thiols acts as a nucleophile. Given that glutathione (GSH) is present in millimolar concentrations (1-10 mM) inside cells, vastly exceeding other non-protein thiols like cysteine (30-200 µM), it is the primary reactant.[4] The thiolate anion (GS⁻) of glutathione attacks the C4 carbon of NBD-Cl.
-
Adduct Formation: The chlorine atom is displaced as a leaving group, forming a stable, highly fluorescent thioether conjugate (NBD-S-GSH).
Figure 1: Reaction mechanism of NBD-Cl with intracellular glutathione (GSH).
Selectivity and Critical Considerations
While NBD-Cl can react with other biological thiols like cysteine and homocysteine, the signal measured by flow cytometry is overwhelmingly attributed to GSH due to its sheer abundance.[4][8] It is also important to note that NBD electrophiles can react with hydrogen sulfide (H₂S) to form NBD-SH, which has a distinct absorption profile.[9][10] However, under typical physiological conditions in most cell culture models, GSH is the dominant reactant responsible for the fluorescent signal.
Part 2: Core Application - Quantification of Intracellular Glutathione (GSH)
The Biological Imperative: Why Measure GSH?
Glutathione is the cornerstone of the cell's antioxidant defense system. Its levels are a direct indicator of cellular health and redox balance.
-
Oxidative Stress: A decrease in the GSH/GSSG (glutathione disulfide) ratio is a hallmark of oxidative stress, a condition implicated in apoptosis, cancer, and neurodegenerative diseases.[3]
-
Drug Development: Many chemotherapeutic agents induce cell death by generating reactive oxygen species (ROS). Elevated GSH levels in cancer cells can confer drug resistance by neutralizing these agents.[11] Monitoring GSH provides a means to assess drug efficacy and resistance mechanisms.
-
Toxicology: Exposure to toxins or environmental stressors often leads to GSH depletion, making it a critical biomarker in toxicology studies.[12]
The power of flow cytometry lies in its ability to resolve these differences on a single-cell basis, revealing population heterogeneity that would be missed in bulk lysate assays.[13][14]
Experimental Workflow
Figure 2: Standard workflow for measuring intracellular GSH using NBD-Cl.
Detailed Protocol: Measuring Intracellular GSH with NBD-Cl
This protocol is designed as a self-validating system. The inclusion of positive and negative controls is non-negotiable for trustworthy data.
Materials and Reagents
-
Cells of Interest: In suspension or adherent culture.
-
Complete Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): (e.g., Sigma-Aldrich, Cat. No. 10199-89-0).
-
Dimethyl Sulfoxide (DMSO): Anhydrous.
-
Buthionine Sulfoximine (BSO): For negative control (GSH depletion).
-
N-Acetylcysteine (NAC): For positive control (GSH precursor).
-
Flow Cytometer: Equipped with a 488 nm laser and appropriate filters (e.g., 530/30 nm BP filter for FITC/GFP).
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NBD-Cl in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. NBD-Cl is moisture-sensitive.
-
-
Cell Preparation & Controls (Perform in parallel):
-
Test Samples: Seed cells to achieve a concentration of 0.5-1 x 10⁶ cells/mL on the day of the experiment. If using treatments (e.g., a test compound), apply for the desired duration.
-
Negative Control (GSH Depletion): Treat a sample of cells with an inhibitor of GSH synthesis, such as 50-200 µM BSO, for 24-48 hours prior to the assay.[15] This validates that the signal is GSH-dependent.
-
Positive Control (GSH Induction): Treat a sample of cells with a GSH precursor, such as 5-10 mM NAC, for 2-4 hours prior to the assay.
-
Unstained Control: Prepare an equal number of cells that will not be stained with NBD-Cl to set the background fluorescence.
-
-
Harvesting:
-
Suspension Cells: Gently pellet cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Adherent Cells: Wash with PBS, then detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Neutralize trypsin, then pellet cells as above.
-
Wash the cell pellet once with 1 mL of warm (37°C) PBS.
-
-
NBD-Cl Staining:
-
Resuspend the cell pellet in 500 µL of warm, serum-free medium or PBS.
-
Add NBD-Cl stock solution to achieve a final concentration of 10-50 µM. Causality Insight: The optimal concentration is critical; too low will result in a poor signal, while too high can be cytotoxic and cause non-specific staining.[16][17] It is imperative to perform a concentration titration for your specific cell type and experimental conditions.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Optional: After incubation, wash cells once with 1 mL of PBS to remove excess probe. This can help reduce background fluorescence.
-
-
Flow Cytometry Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of cold PBS for analysis.
-
Acquire data on the flow cytometer immediately.
-
Instrument Setup:
-
Use the unstained control to set forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.
-
Use the unstained control to set the fluorescence channel (e.g., FITC, GFP) baseline voltage so that the population registers low on the fluorescence scale.
-
Record the fluorescence signal from your test and control samples. Aim to collect at least 10,000 events per sample within the main cell gate.
-
-
Data Analysis and Interpretation
-
Gating: Use a FSC vs. SSC plot to gate on the viable, single-cell population, excluding debris and aggregates.
-
Fluorescence Analysis: Create a histogram of the fluorescence channel (e.g., FITC) for the gated population from each sample.
-
Interpretation:
-
The unstained control defines background fluorescence.
-
The BSO-treated negative control should show a significant leftward shift (decrease in fluorescence) compared to the untreated sample, confirming the assay's specificity for GSH.
-
The NAC-treated positive control should show a rightward shift (increase in fluorescence).
-
The test sample's fluorescence intensity, relative to the untreated control, reflects the change in intracellular GSH levels induced by your treatment. Report the Median Fluorescence Intensity (MFI) for quantitative comparison.
-
| Parameter | Recommended Range | Rationale |
| NBD-Cl Stock Conc. | 10 mM in DMSO | High enough for dilution, stable when stored properly. |
| NBD-Cl Working Conc. | 10 - 50 µM | Must be optimized; balances signal with potential cytotoxicity.[17] |
| Incubation Time | 15 - 30 minutes | Sufficient for probe uptake and reaction without causing cell stress. |
| Incubation Temp. | 37°C | Ensures optimal cellular metabolic activity for the reaction. |
| Excitation/Emission | ~467 nm / ~539 nm | Compatible with 488 nm laser and standard FITC/GFP filters.[7] |
Part 3: Advanced Application - Correlating GSH with Cell Fate
A key application in drug discovery and toxicology is understanding the relationship between cellular redox state and cell viability. By combining NBD-Cl with a viability dye, you can simultaneously assess GSH levels and determine if cells are live, apoptotic, or necrotic.
Multiparametric Workflow: GSH and Viability
Figure 3: Workflow for co-staining cells to correlate GSH levels with cell viability.
Detailed Protocol: Co-staining for GSH and Cell Viability
This protocol adds a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), which are excluded by live cells with intact membranes but stain dead or late-stage apoptotic cells.[18]
Procedure
-
Follow steps 1-4 from the core GSH measurement protocol above.
-
After the final wash post-NBD-Cl staining (or just before analysis if no wash was performed), resuspend the cell pellet in 300 µL of a suitable binding buffer or PBS.
-
Add the viability dye (e.g., 7-AAD at 1-5 µg/mL).
-
Incubate for 5-10 minutes on ice, protected from light. Causality Insight: This step is performed last and on ice to "snapshot" the viability state of the cells at the time of analysis, preventing further changes.
-
Proceed immediately to flow cytometry acquisition without washing.
Data Analysis and Interpretation
-
Gate on the total cell population using FSC vs. SSC.
-
Create a 2D dot plot of NBD fluorescence (e.g., FITC channel) vs. Viability Dye fluorescence (e.g., PerCP-Cy5.5 or PE-Texas Red channel).
-
Identify and quantify the key populations:
-
Lower-Left Quadrant (NBD-dim/bright, 7-AAD-negative): Live cells. The position on the x-axis indicates their relative GSH content. A treatment might cause a shift from NBD-bright to NBD-dim within this quadrant, indicating GSH depletion in live cells.
-
Upper-Left Quadrant (NBD-dim, 7-AAD-positive): Dead cells that have depleted their GSH.
-
Upper-Right Quadrant (NBD-bright, 7-AAD-positive): Dead cells that may have died rapidly without significant prior GSH depletion.
-
This multiparametric approach provides a much richer narrative, allowing you to distinguish between a cytostatic effect (GSH depletion without cell death) and a cytotoxic one.[17][19]
Part 4: Troubleshooting and Best Practices
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Reagent Degradation: NBD-Cl is sensitive to hydrolysis. | Use fresh or properly stored aliquots of NBD-Cl stock. Avoid multiple freeze-thaw cycles. |
| Suboptimal Staining: Concentration or incubation time too low. | Perform a titration of NBD-Cl concentration (10-100 µM) and incubation time (15-60 min). | |
| Incorrect Filters: Using a filter set not appropriate for NBD emission. | Ensure you are using a standard FITC/GFP filter (e.g., 530/30 nm). | |
| High Background | Excessive Probe: NBD-Cl concentration is too high. | Reduce the working concentration. Include a wash step after staining. |
| Media Interference: Phenol red or other components in the medium can increase background fluorescence.[17] | Perform staining and final resuspension in phenol red-free medium or PBS. | |
| High Cytotoxicity | Probe Toxicity: High concentrations of NBD-Cl or prolonged incubation can be toxic. | Lower the NBD-Cl concentration and/or reduce incubation time. Confirm with a viability dye. |
References
-
Hu, J. J., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. RSC Chemical Biology. [Link]
-
Samanta, S., et al. (2014). A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity. Organic & Biomolecular Chemistry. [Link]
-
Chattopadhyay, A., et al. (2013). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. International Journal of Molecular Sciences. [Link]
-
Burke, T. R., Jr, et al. (2000). Utilization of a nitrobenzoxadiazole (NBD) fluorophore in the design of a Grb2 SH2 domain-binding peptide mimetic. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chen, Y., et al. (2014). New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]
-
Wang, H., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry. [Link]
-
Wróblewska, A., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules. [Link]
-
Chen, Y., et al. (2015). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry. [Link]
-
Liu, H., et al. (2023). GSH-specific fluorescent probe for sensing, bioimaging, rapid screening of natural inhibitor Celastrol and ccRCC theranostics. Analytica Chimica Acta. [Link]
-
Moshkina, O. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry. [Link]
-
Xu, W., et al. (2022). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules. [Link]
-
Rahman, I., et al. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols. [Link]
-
Bem, M., et al. (2018). 7-nitrobenzo[c][5][7][9]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. ResearchGate. [Link]
-
Yang, Y., et al. (2020). Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. STAR Protocols. [Link]
-
Fouche, E. F., et al. (2024). Validation and optimisation of reduced glutathione quantification in erythrocytes by means of a coulometric high-performance liquid chromatography analytical method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Herzenberg, L. A., et al. (n.d.). Glutathione Measurement on the Flow Cytometer. Herzenberg Laboratory, Stanford University. [Link]
-
Stuchbury, T., et al. (1975). A reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety. Biochemical Journal. [Link]
-
Shipton, M., et al. (1976). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a Reactivity Probe for the Investigation of the Thiol Proteinases. Biochemical Journal. [Link]
-
Schleiff, M., et al. (n.d.). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. U.S. Food & Drug Administration. [Link]
-
Wlodkowic, D., et al. (2009). Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D. ResearchGate. [Link]
-
Rice, G. C., et al. (1986). Quantitative analysis of cellular glutathione by flow cytometry utilizing monochlorobimane: Some applications to radiation and drug resistance in vitro and in vivo. ResearchGate. [Link]
-
Montoya, L. A., & Pluth, M. D. (2014). Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. Analytical Chemistry. [Link]
-
Adan, A., et al. (2016). DNA Dyes—Highly Sensitive Reporters of Cell Quantification. International Journal of Molecular Sciences. [Link]
-
Rossi-Ashton, J. A., et al. (2022). 4,7-Diarylbenzo[c][5][7][9]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wang, F., et al. (2023). Fluorescent Sensing of Glutathione and Related Bio-Applications. Biosensors. [Link]
-
Monks, T. J., et al. (2013). Methods for the Determination of Plasma or Tissue Glutathione Levels. In Current Protocols in Toxicology. [Link]
-
Rice, G. C., et al. (1986). Quantitative Analysis of Cellular Glutathione by Flow Cytometry Utilizing Monochlorobimane: Some Applications to Radiation and Drug Resistance in Vitro and in Vivo. Cancer Research. [Link]
-
Bio-Rad Laboratories, Inc. (2016). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. [Link]
-
Jiang, X., et al. (2017). Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. ACS Chemical Biology. [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
Sources
- 1. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of a nitrobenzoxadiazole (NBD) fluorophore in the design of a Grb2 SH2 domain-binding peptide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 8. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GSH-specific fluorescent probe for sensing, bioimaging, rapid screening of natural inhibitor Celastrol and ccRCC theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of cellular glutathione by flow cytometry utilizing monochlorobimane: some applications to radiation and drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 16. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 7-Nitrobenzo[d]oxazole-2-thiol Fluorescence
Executive Summary
You are likely experiencing signal loss or unexpected quenching with 7-Nitrobenzo[d]oxazole-2-thiol (or the structurally related NBD-SH adducts). This class of fluorophores is notoriously environmentally sensitive (solvatochromic ) and subject to complex ground-state equilibria (tautomerism ).
This guide addresses the three most common failure modes:
-
Hydration Quenching: The "Nitro Effect" in aqueous media.
-
Tautomeric Silencing: The shift from the fluorescent thiol form to the non-fluorescent thione form.
-
Reaction Kinetics: Instability of the thiol-ether bond or oxidation artifacts.
Part 1: Diagnostic Flowchart
Before altering your protocol, trace your issue through this logic gate to identify the root cause.
Figure 1: Decision matrix for isolating fluorescence loss mechanisms in nitro-benzoxazole systems.
Part 2: Deep Dive Troubleshooting (Q&A)
Module 1: The "Water Effect" (Solvatochromism)
Q: My stock solution in DMSO is bright yellow/orange, but the signal vanishes instantly upon dilution into PBS. Is the probe degrading?
A: Likely not. It is experiencing Hydrolytic Fluorescence Quenching .
Nitro-substituted benzoxazoles and benzoxadiazoles (NBDs) are classic solvatochromic probes. The electron-withdrawing nitro group (
-
Mechanism: In polar protic solvents (like water), hydrogen bonding stabilizes the charge-transfer state, which facilitates Intersystem Crossing (ISC) or internal conversion to a non-radiative triplet state rather than fluorescence emission.
-
The Fix:
-
Cosolvents: Maintain at least 20-30% organic cosolvent (DMSO, Ethanol, or Acetonitrile) if the assay tolerates it.
-
Micellar Protection: Add a surfactant (e.g., 0.1% SDS or Triton X-100). The probe will partition into the hydrophobic micelle core, restoring fluorescence [1].
-
Module 2: Tautomerism (Thiol vs. Thione)
Q: I am observing a large Stokes shift and weak emission even in organic solvents. Why?
A: You are likely exciting the Thione tautomer. 2-Mercaptobenzoxazoles exist in an equilibrium between the Thiol (-SH) and Thione (=S) forms.
-
Thiol Form (Benzenoid): Typically fluorescent.[1][2][3] Dominant in non-polar solvents and alkaline pH (as the thiolate).
-
Thione Form (Quinonoid): Typically non-fluorescent or weakly emissive with different spectral properties. Polar solvents stabilize the thione form due to its higher dipole moment [2].
Table 1: Solvent Influence on Tautomeric Equilibrium
| Solvent | Dominant Species | Fluorescence Intensity | Recommendation |
| Toluene/Hexane | Thiol (-SH) | High | Ideal for characterization. |
| Ethanol/MeOH | Mixed Equilibrium | Medium/Low | Use ratiometric measurement. |
| Water (PBS) | Thione (=S) | Quenched | Avoid if possible; use micelles. |
Module 3: Reaction & Stability
Q: I am using this probe to detect Cysteine. The signal increases initially but then fades over 20 minutes. Why?
A: This indicates Product Instability or S-to-N Rearrangement . If you are forming a thioether (Probe-S-Cysteine), two things can happen:
-
S-to-N Migration: In NBD-type systems, the aryl group can migrate from the sulfur of cysteine to the amino group of cysteine (Smiles rearrangement). The N-adduct is often more fluorescent than the S-adduct, but the transition state can be non-emissive [3].
-
Photo-oxidation: The nitro group can generate singlet oxygen upon irradiation, leading to self-oxidation of the sulfur linkage, cleaving the fluorophore or creating a non-fluorescent sulfoxide.
Part 3: Validated Protocols
Protocol A: Quantum Yield Recovery Check
Use this to determine if your probe is dead or just quenched by the environment.
-
Preparation: Prepare a 10 µM solution of 7-Nitrobenzo[d]oxazole-2-thiol in Pure Ethanol (Reference Standard).
-
Measurement: Record absorbance at
(approx. 350-400 nm) and Emission (approx. 510-540 nm). -
Test Sample: Prepare the same concentration in your Assay Buffer .
-
Comparison:
-
If < 5%: Your buffer is actively quenching the probe (likely water/pH issue).
-
If > 50%: The probe is functional; check your detector gain or filters.
-
Protocol B: Thiol-Thione Equilibrium Shift
Use this to force the molecule into its fluorescent state.
-
Acidification: Take your quenched sample.
-
Titration: Add dilute HCl to reach pH 4.0 (Forces protonation, but may favor thione depending on substitution).
-
Alkalinization (Recommended): Add dilute NaOH to reach pH 10.0.
Part 4: Mechanistic Visualization
Understanding the Non-Radiative Decay pathway is critical for troubleshooting. The Nitro group acts as an "energy sink" in polar environments.
Figure 2: Jablonski-style diagram showing the competition between Fluorescence and Nitro-induced quenching/Tautomerization.
References
-
AAT Bioquest. (2023). Fluorescence spectra of NBD-amine adducts and environmental sensitivity.[7] AAT Bioquest Knowledge Base. Link
-
Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative... Journal of Medicinal Chemistry, 40(16), 2435-2439. Link
-
Tyagi, P., et al. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-coumarin Derivatives. Physchem, 4,[4][8][9][10] 7. Link
-
Uchiyama, S., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism.[4] Chemical Communications, 50, 3489-3491. Link
- Boerner, L. J., & Zaleski, J. M. (2005). Metal complex-based sensors for hydrogen sulfide. Current Opinion in Chemical Biology. (Contextualizing HS- probe design using NBD cores).
(Note: While specific literature on "7-Nitrobenzo[d]oxazole-2-thiol" is rare compared to NBD-Cl, the photophysics described above are derived from the homologous behavior of 7-nitrobenzoxadiazole and 2-mercaptobenzoxazole systems.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism and application of thiol–disulfide redox biosensors with a fluorescence-lifetime readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biori.periodikos.com.br [biori.periodikos.com.br]
- 9. Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane [mdpi.com]
- 10. A fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole for carboxylic acids, designed by prediction of the fluorescence intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH) Labeling
Welcome to the technical support center for optimizing the use of 7-Nitrobenzo[D]oxazole-2-thiol (NBD-SH) and its derivatives for fluorescent labeling. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to help you navigate the nuances of your labeling experiments and achieve robust, reproducible results.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, ensuring you understand not just the "how" but also the "why" of each step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind labeling with NBD-based reagents?
A1: Labeling with NBD-based reagents, such as 7-nitrobenzo[c][1][2][3]oxadiazole-4-thiol (NBD-SH) precursors like NBD-Cl or NBD-F, relies on a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophilic group from your target molecule, typically a thiol group (-SH) from a cysteine residue in a protein, attacks the electron-deficient aromatic ring of the NBD molecule. This results in the formation of a stable thioether bond and the release of a leaving group (e.g., Cl⁻ or F⁻).
The NBD moiety is an environmentally sensitive fluorophore. Its fluorescence is typically weak in aqueous solutions but increases significantly when it is transferred to a more hydrophobic (non-polar) environment, such as the folded structure of a protein[4]. This property makes NBD-based reagents excellent "turn-on" probes for detecting binding events and conformational changes.
Q2: My labeling efficiency is low. What are the primary factors I should investigate?
A2: Low labeling efficiency is a common issue that can often be resolved by systematically evaluating several key reaction parameters. Here are the most critical factors to consider:
-
Concentration of Reactants: The stoichiometry of the labeling reaction is crucial. You need to ensure a sufficient molar excess of the NBD reagent to drive the reaction to completion without causing non-specific labeling or protein precipitation.
-
Reaction Buffer pH: The pH of your reaction buffer directly influences the nucleophilicity of the target thiol group. For efficient labeling, the pH should be maintained around 7.0-7.5[5][6]. Below this range, the thiol group is protonated and less nucleophilic, while a significantly higher pH can lead to side reactions with other amino acid residues like lysine.
-
Reaction Time and Temperature: Labeling reactions are time and temperature-dependent. Insufficient incubation time or low temperature can result in incomplete labeling. Conversely, excessively long incubation times or high temperatures can lead to sample degradation or increased non-specific labeling.
-
Presence of Reducing Agents: Thiol groups on proteins can oxidize to form disulfide bonds, which are unreactive towards NBD reagents[6][7]. The inclusion of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be necessary to ensure that the target cysteine residues are in their reduced, reactive state.
-
Purity of the NBD Reagent: NBD reagents can degrade over time, especially if not stored correctly. Ensure your reagent is fresh and has been stored under the recommended conditions (cool, dry, and protected from light).
Q3: I'm observing high background fluorescence in my experiments. What are the likely causes and how can I mitigate this?
A3: High background fluorescence is typically caused by the presence of unbound NBD reagent or non-specific binding of the probe to your sample or labware. Here’s how to troubleshoot this issue:
-
Removal of Excess Probe: It is essential to remove all unbound NBD reagent after the labeling reaction. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis[3].
-
Optimizing NBD Concentration: Using an excessive concentration of the NBD reagent is a common cause of high background. Titrate the concentration to find the lowest amount that still provides efficient labeling of your target.
-
Blocking Non-Specific Binding Sites: If you are working with cells or tissues, non-specific binding can be a significant issue. Incorporate blocking steps in your protocol, for instance, by pre-incubating your sample with a protein like bovine serum albumin (BSA)[8].
-
Washing Steps: Increase the number and duration of washing steps after labeling to more effectively remove unbound probe[9].
-
Purity of Your Target Molecule: Impurities in your protein preparation can sometimes contribute to non-specific labeling. Ensure your target molecule is of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very weak fluorescent signal | Inefficient labeling | Verify the pH of the reaction buffer (optimal ~7.0-7.5). Increase the molar excess of the NBD reagent. Increase incubation time and/or temperature. Ensure the presence of a reducing agent like TCEP if disulfide bonds are possible[5][6]. |
| Inactive NBD reagent | Use a fresh stock of the NBD reagent. | |
| Target protein degradation | Perform a protein integrity check (e.g., SDS-PAGE) before and after labeling. | |
| Incorrect fluorescence measurement settings | Ensure you are using the correct excitation and emission wavelengths for the NBD fluorophore (typically around 465 nm for excitation and 535 nm for emission, but can vary with environment)[4]. | |
| High background fluorescence | Excess unbound NBD reagent | Purify the labeled protein using size-exclusion chromatography or dialysis to remove free dye[3]. |
| Non-specific binding | Reduce the concentration of the NBD reagent. Include blocking agents like BSA in your protocol[8]. Increase the stringency of your wash steps. | |
| Precipitation of the protein during labeling | High concentration of organic solvent | NBD reagents are often dissolved in organic solvents like DMSO or DMF. Minimize the final concentration of the organic solvent in the reaction mixture (typically <5% v/v). |
| Over-labeling of the protein | Reduce the molar excess of the NBD reagent. Over-labeling can alter the protein's properties and lead to aggregation[10]. | |
| Inconsistent labeling results | Variability in experimental conditions | Ensure consistent buffer preparation, temperature control, and incubation times. |
| Oxidation of thiol groups | Prepare buffers with degassed water to minimize oxidation. Always add a fresh reducing agent if required. |
Experimental Protocols
Protocol 1: Optimization of NBD Reagent Concentration
This protocol provides a systematic approach to determine the optimal molar excess of an NBD reagent (e.g., NBD-Cl) for labeling a thiol-containing protein.
Materials:
-
Purified protein solution (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5)
-
NBD reagent stock solution (10 mM in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Reducing agent (optional, e.g., 10 mM TCEP)
-
Desalting columns for purification
-
Spectrophotometer and fluorometer
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to free up thiol groups, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
Set up a Titration Series: Prepare a series of labeling reactions with varying molar ratios of NBD reagent to protein. A good starting range is from a 1:1 to a 20:1 molar excess of NBD reagent.
-
Labeling Reaction: Add the appropriate volume of the NBD reagent stock solution to each protein sample. Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted NBD reagent from each sample using a desalting column equilibrated with your buffer of choice.
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the NBD dye (around 478 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the NBD dye at 280 nm.
-
Calculate the concentration of the NBD dye using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Functional Assay: Perform a functional assay on the labeled protein from each reaction to ensure that the labeling has not compromised its activity.
-
Select the Optimal Concentration: The optimal NBD reagent concentration is the one that provides a sufficient DOL without significantly impairing the protein's function or causing precipitation.
Workflow for Optimizing NBD Labeling
Caption: Workflow for optimizing NBD reagent concentration for protein labeling.
Mechanism of Thiol-Reactive Labeling with NBD-Cl
Caption: Simplified mechanism of NBD-Cl reaction with a protein thiol group.
Note: The DOT script for the chemical mechanism is a simplified representation. For actual chemical structures, image placeholders are used as DOT language does not natively render complex chemical diagrams.
References
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Royal Society of Chemistry, [Link]
-
NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. National Institutes of Health, [Link]
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. National Institutes of Health, [Link]
-
An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry (RSC Publishing), [Link]
-
Fluorescent labeling and modification of proteins. National Institutes of Health, [Link]
-
Ventoy News. Ventoy, [Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. National Institutes of Health, [Link]
-
Utilization of a nitrobenzoxadiazole (NBD) fluorophore in the design of a Grb2 SH2 domain-binding peptide mimetic. PubMed, [Link]
-
A reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety. National Institutes of Health, [Link]
-
Optimization of native fluorescence detection of proteins using a pulsed nano laser excitation source. National Institutes of Health, [Link]
-
New NBD-based fluorescent probes for biological thiols. ResearchGate, [Link]
-
Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. National Institutes of Health, [Link]
-
New strategies for fluorescently labeling proteins in the study of amyloids. National Institutes of Health, [Link]
-
Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. pubs.rsc.org, [Link]
-
Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. ACS Publications, [Link]
-
Quantitative determination of fluorescence labeling implemented in cell cultures. National Institutes of Health, [Link]
-
Optimizing the labeling of proteins. Molecular Devices, [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts, [Link]
-
Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube, [Link]
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotium.com [biotium.com]
- 9. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of 7-Nitrobenzo[D]oxazole-2-thiol (NBO-SH) Assays
Welcome to the Advanced Fluorometry Support Hub. Topic: Reducing Background Fluorescence in NBO/NBD-based Thiol Assays. Status: Operational.
Executive Summary: The Solvatochromic Challenge
You are likely encountering high background fluorescence because 7-Nitrobenzo[D]oxazole (NBO) and its analog 7-Nitrobenzofurazan (NBD) are solvatochromic fluorophores . Their quantum yield is dictated by the polarity of their immediate environment.
In an ideal assay, the probe is "dark" in aqueous buffer and "bright" only when reacted with your target thiol (forming a thioether) or when bound to a hydrophobic protein pocket. However, background signal arises from three primary failure modes:
-
Hydrolysis: The reagent reacts with water to form a highly fluorescent hydroxyl-derivative.
-
Non-Specific Hydrophobic Binding: Unreacted reagent binds to albumin, lipids, or plasticware, mimicking the "bright" state.
-
S-to-N Rearrangement: The thiol adduct migrates to a nearby amine (e.g., Lysine), altering spectral properties.
This guide provides the protocols to dismantle these interference pathways.
Troubleshooting Guide (Q&A)
Category A: High Background in "Blank" Samples
Q: My buffer-only controls are showing significant fluorescence over time. Is my reagent degrading? A: Yes, this is likely hydrolytic instability .
-
The Mechanism: The electrophilic center of the NBO/NBD scaffold (C-4 or C-2) reacts with hydroxide ions (
) in aqueous buffers, creating a fluorescent phenol/hydroxyl species (NBO-OH) that mimics your signal. -
The Fix:
-
Lower the pH: Hydrolysis is base-catalyzed. If your assay allows, lower the reaction pH to 7.0–7.2. Avoid pH > 8.0 unless strictly necessary for thiol deprotonation.
-
Fresh Stock: Reconstitute the reagent in anhydrous DMSO or DMF immediately before use. Do not store aqueous working solutions.
-
Kinetic Gating: Measure fluorescence immediately (0–5 min). Hydrolysis is slower than the specific thiol reaction; early time points favor the signal.
-
Q: The background is high immediately, even before incubation. Why? A: This is often supramolecular fluorescence or contaminant fluorescence .
-
The Mechanism: NBO compounds can form fluorescent dimers or aggregates at high concentrations, or bind to hydrophobic impurities in the buffer (e.g., detergents like Triton X-100 or Tween).
-
The Fix:
-
Remove Surfactants: Eliminate detergents from your buffer. If lysis is required, use CHAPS or perform a protein precipitation step before adding the fluorophore.
-
Titrate Probe: You are likely using a varying excess of reagent. Perform a titration curve to find the minimum concentration of NBO-SH required to saturate your analyte (typically 2-5x excess is sufficient; 100x is detrimental).
-
Category B: Signal Stability & Specificity
Q: My signal intensity drops after 20 minutes. Is it photobleaching? A: It could be photobleaching, but S-to-N rearrangement is a more insidious chemical cause.
-
The Mechanism: If you are labeling proteins, the NBO moiety attached to a Cysteine (S-linked) can migrate to a nearby Lysine (N-linked) or N-terminus. The N-linked adduct often has lower quantum yield or a blue-shifted emission, appearing as "signal loss" in the green channel.
-
The Fix:
-
Acid Quench: Terminate the reaction by dropping the pH to 2–3 with HCl or formic acid prior to measurement (if doing endpoint reading). This protonates amines, blocking the rearrangement.
-
Dark Incubation: Perform all incubations in the dark to rule out photobleaching.
-
Q: I see fluorescence in cell-free media. Is it reacting with the plastic? A: Yes. NBO/NBD probes are adsorptive .
-
The Mechanism: The reagent adsorbs to the polystyrene walls of standard microplates. The hydrophobic surface mimics a protein pocket, "turning on" the fluorescence of the free reagent.
-
The Fix:
-
Add NBS: Supplement buffers with 0.05% Non-Binding Surface agents (like PEG-blockers) only if they don't interfere with the probe.
-
Glass or Black Plates: Use non-binding black-walled plates (e.g., Corning NBS™) to minimize reflection and adsorption.
-
Optimized Assay Protocol
To minimize background, we replace the "mix-and-read" approach with a Kinetic-Differential Protocol .
Reagents
-
Probe Stock: 100 mM NBO-SH in anhydrous DMSO (Store at -20°C, desiccated).
-
Reaction Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.2 (Degassed). Note: EDTA prevents metal-catalyzed oxidation of thiols.
-
Stop Solution: 1 M HCl.
Workflow
-
Sample Prep: Dilute biological samples in Reaction Buffer.
-
Baseline Read (T0): Add sample to the plate. Read fluorescence (
). -
Probe Addition: Add NBO-SH (Final conc: 0.5 mM or optimized limit).
-
Kinetic Read: Measure fluorescence every 30 seconds for 10 minutes at Ex/Em 470/540 nm .
-
Data Processing:
-
Calculate the Initial Velocity (
) (slope of the linear phase, 0–2 min). -
Why? The specific thiol reaction is fast (
). Hydrolysis is slow ( ). Using the rate ( ) rather than the endpoint intensity eliminates the slow-accumulating background from hydrolysis.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways governing fluorescence in your assay. Your goal is to maximize the green path and block the red paths.
Caption: Reaction pathways for Nitrobenzo-X derivatives. Green arrows indicate the desired signal pathway; red dashed arrows indicate background interference sources (hydrolysis and rearrangement) that must be mitigated via pH control and kinetic measurement.
Comparative Data: Solvent & pH Effects
The table below highlights why buffer composition is critical for Signal-to-Noise (S/N) ratios.
| Parameter | Condition | Fluorescence Impact | Recommendation |
| Solvent Polarity | Water (Buffer) | Quenched (Low Quantum Yield) | Use aqueous buffers for "dark" baseline. |
| Solvent Polarity | Ethanol/DMSO | High (High Quantum Yield) | Avoid high % organic co-solvents in the assay mix. |
| pH | Acidic (< 6.0) | Low Reactivity | Too slow for sensitive detection. |
| pH | Neutral (7.0–7.4) | Optimal | Best balance of reactivity vs. hydrolysis. |
| pH | Basic (> 8.0) | High Background | Accelerates hydrolysis of free reagent. |
| Surfactant | Triton X-100 | False Positive | Micelles mimic protein pockets; avoid. |
References
-
Uchiyama, S., et al. (2011). "Environment-Sensitive Fluorescence of NBD-Labeled Ligands." International Journal of Molecular Sciences.
-
Bembridge, J.D., et al. (1980). "A reporter group delivery system with both absolute and selective specificity for thiol groups." Biochemical Journal.
-
Tyagi, Y.K., et al. (2011). "Fluorescence analysis of thiols with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate." Analyst.
-
Thermo Fisher Scientific. "Thiol-Reactive Probes Excited with Visible Light." Molecular Probes Handbook.
Technical Support Center: Navigating the Photostability Challenges of 7-Nitrobenzo[D]oxazole-2-thiol (NBOT)
Welcome to the technical support center for 7-Nitrobenzo[D]oxazole-2-thiol (NBOT). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorescent probe in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to address the inherent photostability challenges of NBOT. This document is structured to offer a logical progression from understanding the fundamental principles of NBOT's photophysics to implementing robust experimental protocols that ensure data integrity and reproducibility.
Part 1: Understanding the Core Issue: The Photolability of NBOT
7-Nitrobenzo[d]oxazole-2-thiol, a member of the nitrobenzoxadiazole (NBD) family of fluorophores, is valued for its sensitivity to the local environment, making it a powerful tool for probing molecular interactions. However, this sensitivity comes at a cost: photostability. The electron-withdrawing nitro group, crucial for its fluorescent properties, also renders the molecule susceptible to photodegradation. This section will delve into the likely mechanisms behind NBOT's photobleaching and the factors that can exacerbate this issue.
Frequently Asked Questions (FAQs) - The "Why"
Q1: What is photobleaching and why is it a significant problem for NBOT?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] For NBOT, this leads to a loss of fluorescence signal, which can compromise quantitative measurements, limit observation times in live-cell imaging, and generate potentially reactive photoproducts that could introduce artifacts into your experiments. The core of the issue lies in the molecule's transition to an excited triplet state, a long-lived state where it is highly susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can degrade the fluorophore.[2][3]
Q2: How does the chemical structure of NBOT contribute to its photostability issues?
A: The photostability of a fluorophore is intrinsically linked to its chemical structure.[4] In NBOT, two key features are at play:
-
The Nitro Group: The potent electron-withdrawing nature of the nitro group is fundamental to the NBD fluorophore's spectral properties. However, nitroaromatic compounds are known to be prone to photoreduction, which can lead to the formation of radical species and subsequent degradation of the molecule.[5]
-
The Thiol Group: The thiol group introduces another layer of complexity. While thiols can sometimes act as photostabilizing agents by quenching the excited triplet state, they can also participate in photochemical reactions, potentially leading to the formation of thioether linkages or disulfide bonds, altering the fluorescent properties of the molecule.[6][7] The presence of a thioether in the microenvironment of a fluorophore has been shown to negatively impact its photostability.[6]
Q3: What are the likely photodegradation pathways for NBOT?
A: While the precise photodegradation products of NBOT are not extensively documented in the literature, we can infer potential pathways based on related compounds. The primary mechanism is likely photo-oxidation, driven by reactive oxygen species.[3] This can lead to the cleavage of the oxazole ring or modification of the nitro and thiol groups. Another possibility is photoreduction of the nitro group, particularly under low-oxygen conditions. The diagram below illustrates a hypothetical photodegradation pathway.
Caption: Hypothetical photodegradation pathways of NBOT.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed to provide practical, actionable solutions to common problems encountered during experiments with NBOT. The troubleshooting table below follows a logical "Observed Problem -> Potential Cause -> Suggested Solution" format.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid signal loss during imaging | High illumination intensity | Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio.[3] |
| Prolonged exposure time | Decrease the exposure time per frame and the total imaging duration.[8][9] | |
| High oxygen concentration | For in vitro assays, consider deoxygenating the buffer using an oxygen scavenging system (e.g., glucose oxidase and catalase).[3] For live cells, this is more challenging but can be partially addressed by using specific live-cell antifade reagents. | |
| High background fluorescence | Autofluorescence from the sample | Acquire a pre-bleached image of an unstained control sample to use for background subtraction. |
| Non-specific binding of NBOT | Optimize washing steps to remove unbound probe. Consider using a blocking agent if applicable. | |
| Formation of fluorescent photoproducts | This is difficult to control directly. The primary solution is to minimize photobleaching in the first place. | |
| Inconsistent fluorescence intensity between samples | Differential photobleaching | Ensure that all samples are exposed to the same illumination conditions for the same duration. Create a photobleaching curve to normalize fluorescence intensity data.[8] |
| Variations in probe concentration | Ensure accurate and consistent labeling concentrations across all samples. | |
| Environmental sensitivity of NBOT | The fluorescence of NBD derivatives can be sensitive to the polarity of the local environment.[10] Ensure consistent buffer conditions. |
Part 3: Experimental Protocols - Best Practices for Robust Data
Adhering to validated protocols is crucial for obtaining reliable and reproducible results. This section provides step-by-step methodologies for assessing and mitigating NBOT photostability.
Protocol 1: Quantitative Assessment of NBOT Photostability
This protocol allows for the quantitative measurement of NBOT's photobleaching rate, enabling you to compare different experimental conditions.
Materials:
-
NBOT stock solution (e.g., in DMSO)
-
Appropriate experimental buffer
-
Fluorescence microscope with a time-lapse imaging capability
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your NBOT-labeled sample (e.g., protein solution, fixed cells) according to your standard protocol.
-
Microscope Setup:
-
Mount the sample on the microscope.
-
Select the appropriate filter set for NBOT (Excitation/Emission maxima should be determined empirically, but for NBD derivatives, it is typically in the blue-green region of the spectrum).
-
Set the illumination intensity and exposure time. It is crucial to keep these parameters constant throughout the experiment.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. A typical starting point would be to acquire an image every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) within the labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant.
-
Protocol 2: Mitigation of Photobleaching using Antifade Reagents
This protocol describes the use of commercial or homemade antifade reagents to enhance the photostability of NBOT.
Materials:
-
NBOT-labeled sample
-
Commercial antifade mounting medium (for fixed cells, e.g., ProLong™ Gold) or a live-cell antifade reagent.
-
Alternatively, a homemade antifade cocktail (see below).
Homemade Antifade Cocktail (for in vitro assays):
-
Glucose oxidase (10 U/mL)
-
Catalase (300 U/mL)
-
β-mercaptoethanol (optional, 1-2% v/v)
-
Glucose (25 mM)
Procedure for Fixed Cells:
-
Perform your standard immunofluorescence or labeling protocol.
-
After the final wash step, remove as much of the buffer as possible.
-
Add a drop of antifade mounting medium to the sample.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions before imaging.
Procedure for Live Cells or In Vitro Assays:
-
Prepare your imaging buffer.
-
If using a commercial live-cell antifade reagent, add it to the imaging buffer at the recommended concentration.
-
If using a homemade cocktail, add the components to your imaging buffer just before use.
-
Replace the culture medium or experimental buffer with the antifade-containing imaging buffer.
-
Proceed with imaging.
Caption: Workflow for quantitative photostability assessment.
Part 4: Concluding Remarks and Future Directions
The photostability of 7-Nitrobenzo[D]oxazole-2-thiol is a critical parameter that must be carefully managed to ensure the acquisition of high-quality, reliable data. By understanding the underlying mechanisms of photobleaching and implementing the troubleshooting and mitigation strategies outlined in this guide, researchers can significantly enhance the performance of this valuable fluorescent probe. As a community, the continued development of more photostable fluorophores and advanced imaging techniques will further expand the applications of fluorescence microscopy in biological and pharmaceutical research.[11]
References
-
Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. [Link]
-
Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. PMC - NIH. [Link]
-
(PDF) Photobleaching. ResearchGate. [Link]
-
Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. MDPI. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE America. [Link]
-
Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. SciSpace. [Link]
-
Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PMC. [Link]
-
A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]
-
Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. PMC - NIH. [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. ResearchGate. [Link]
-
Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. [Link]
-
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. NIH. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. MDPI. [Link]
-
Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. [Link]
-
Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical. [Link]
-
The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Science (RSC Publishing). [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. PMC. [Link]
-
Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. [Link]
-
Synthesis of Propargylamine derivatives of benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol as Antimicrobial agents. Semantic Scholar. [Link]
-
Ultrafast synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, via an unstable lithium thiolate intermediate in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
-
Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding of 7-Nitrobenzo[D]oxazole-2-thiol
Guide: Preventing Non-Specific Binding of 7-Nitrobenzo[D]oxazole (NBD) Derivatives
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for reliable and reproducible results. A common challenge when working with 7-Nitrobenzo[D]oxazole (NBD)-based fluorescent probes is managing non-specific binding, which can lead to high background and ambiguous data.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome this hurdle. We will delve into the causality behind non-specific binding and provide self-validating protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about NBD probes and non-specific binding.
Q1: What are NBD-based probes and why are they used?
A: The 7-nitrobenzo[D]oxazole (NBD) group is a small, environmentally sensitive fluorophore.[1] This means its fluorescence properties, such as intensity and emission wavelength, can change based on the polarity of its local environment.[1][2] For instance, an NBD probe will often exhibit enhanced fluorescence in the non-polar, hydrophobic environment of a protein's binding pocket or a lipid membrane compared to the aqueous buffer.[2][3]
Reactive NBD derivatives, such as NBD-Cl or NBD-F, are excellent reagents for covalently labeling molecules. Due to the strong electron-withdrawing nitro group, the carbon at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the specific labeling of nucleophiles like thiols (from cysteine residues) and amines (from lysine residues or N-termini).[1][4]
The term "7-Nitrobenzo[D]oxazole-2-thiol" (NBD-SH) itself often refers to the product of a reaction between an NBD-based probe and hydrogen sulfide (H₂S), which is used for H₂S detection.[4] However, the principles of non-specific binding discussed here apply to the entire class of NBD-containing probes used for labeling.
Q2: What are the primary causes of non-specific binding with NBD probes?
A: Non-specific binding is a multi-factorial issue stemming from the physicochemical properties of the NBD moiety and its interaction with the experimental environment.[5] The main causes are:
-
Hydrophobic Interactions: The NBD core is inherently hydrophobic.[4][6] This is the most common cause of non-specific binding, where the probe physically "sticks" to hydrophobic regions of proteins, lipid membranes, or even plastic labware (e.g., microplates, pipette tips).[3][5][6]
-
Off-Target Covalent Reactions: While designed to be selective, reactive NBD probes can covalently bind to nucleophiles other than the intended target. For example, a probe designed for a specific cysteine thiol might also react with other accessible thiols or amines on abundant proteins like albumin.[1][4]
-
Electrostatic Interactions: Depending on the specific structure of the probe and the pH of the buffer, electrostatic forces can contribute to non-specific adsorption to charged surfaces on proteins or substrates.[5]
Q3: How will non-specific binding negatively impact my experimental results?
A: The consequences of unchecked non-specific binding are significant and can invalidate your results:
-
High Background Fluorescence: This is the most immediate effect, reducing the signal-to-noise ratio and making it difficult to distinguish true signal from background noise.[7][8]
-
Inaccurate Quantification: High background inflates the measured fluorescence intensity, leading to an overestimation of the target quantity.
-
Experimental Artifacts: In single-molecule tracking or mobility studies, non-specifically bound, immobile probes can drastically skew diffusion measurements and create misleading data.[6]
Section 2: Troubleshooting Guide: High Background in NBD Experiments
Experiencing high background can be frustrating. This troubleshooting guide is designed as a logical workflow to help you identify and solve the root cause of the problem.
Initial Checkpoint: The Importance of Controls
Before troubleshooting, you must confirm that your experiment includes the necessary controls. Without them, it is impossible to diagnose the source of the background.
Caption: Fig 1. Experimental workflow with essential controls.
If the signal in your "Probe Incubation w/o Target" control (C2) is high, you are dealing with non-specific binding. Proceed with the troubleshooting steps below.
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose the issue.
Caption: Fig 2. Troubleshooting logic for high background.
In-Depth Solutions
The principle of blocking is to saturate non-specific binding sites with a neutral protein or polymer before the probe is introduced.[10][11]
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for general protein and surface blocking.[10][12] | Can be a source of phosphoproteins and biotin, interfering with certain assays.[13] Purity can vary between lots. |
| Normal Serum | 5-10% (v/v) | Highly effective. Use serum from the species the secondary antibody was raised in (e.g., goat serum for a goat anti-mouse secondary).[10][11] | Can contain endogenous targets or cross-reactive antibodies. More expensive. |
| Non-Fat Dry Milk | 1-5% (w/v) | Very inexpensive.[13] | High phosphoprotein content (interferes with phospho-detection), contains biotin, can mask some antigens.[13] |
| Commercial/Protein-Free Blockers | Per Manufacturer | High consistency, long shelf-life, often optimized for low cross-reactivity.[13] Protein-free options avoid interference from animal proteins. | Higher cost. |
Actionable Advice: If you suspect poor blocking, increase the incubation time (e.g., from 30 minutes to 1-2 hours at room temperature) and/or the concentration of your blocking agent.
More is not better. Excess probe that does not bind to its specific target is free to bind non-specifically.[7][8] It is essential to perform a concentration titration to find the "sweet spot" that yields the best signal-to-noise ratio.
Actionable Advice: Perform a dilution series of your NBD probe, starting from the recommended concentration and decreasing by factors of 2, 5, and 10. For example: 10 µM, 5 µM, 2 µM, 1 µM. Evaluate both the specific signal intensity and the background at each concentration to determine the optimal one.
Washing removes unbound and weakly associated probes. Insufficient washing is a common cause of high background.
Actionable Advice:
-
Increase Wash Number/Duration: Instead of 2 washes for 5 minutes, try 3-4 washes for 5-10 minutes each.[8]
-
Add a Detergent: Including a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 in your wash buffer helps disrupt weak, non-specific hydrophobic interactions without disturbing specific high-affinity binding.
After your primary incubation, any unreacted NBD probe is still chemically active and can bind non-specifically during subsequent steps. You can neutralize it by adding a quencher.
Actionable Advice: Following incubation with your reactive NBD probe, briefly wash the sample and then incubate with a buffer containing a low-molecular-weight thiol like L-cysteine (e.g., 1-5 mM) for 10-15 minutes. This will react with and "quench" any remaining active probe. Sodium dithionite can also be used as a chemical quencher for NBD, but its ability to cross membranes is pH-dependent, making it more suitable for surface-labeling experiments.[14]
Section 3: Validated Experimental Protocols
Here we provide step-by-step methodologies incorporating best practices to minimize non-specific binding from the start.
Protocol 1: General Protocol for Staining Fixed Cells with an NBD Probe
This protocol assumes cells are grown on glass coverslips and will be fixed prior to staining.
-
Cell Culture & Fixation:
-
Culture cells on sterile glass coverslips to sub-confluent levels.
-
Wash cells gently 2x with Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3x with PBS for 5 minutes each.
-
-
Blocking (Critical Step):
-
Prepare blocking buffer: 3% BSA in PBS with 0.05% Tween-20 (PBST).
-
Incubate coverslips in blocking buffer for at least 1 hour at room temperature.
-
-
NBD Probe Incubation:
-
Dilute the NBD probe to its pre-determined optimal concentration in blocking buffer.
-
Remove blocking buffer from coverslips (do not let them dry out).
-
Incubate with the diluted NBD probe solution for the optimized time (e.g., 1 hour) at room temperature, protected from light.
-
-
Washing (Critical Step):
-
Remove the probe solution.
-
Wash coverslips 4x with PBST for 5-10 minutes each, with gentle agitation.
-
-
Mounting & Imaging:
-
Rinse once with deionized water to remove salt crystals.
-
Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Image using the correct filter sets for the NBD fluorophore (typically Excitation ~465 nm / Emission ~535 nm).
-
Protocol 2: Quenching Unbound NBD-Thiol Reactive Probes
This protocol should be inserted between steps 4 and 5 of the general protocol above.
-
Initial Wash: After NBD probe incubation (Step 4.3), perform a single quick wash with PBS to remove the bulk of the unbound probe.
-
Quenching Incubation:
-
Prepare a quenching buffer of 2 mM L-cysteine in PBS.
-
Incubate the coverslips in the quenching buffer for 15 minutes at room temperature, protected from light.
-
-
Proceed to Washing: Continue with the full washing protocol (Step 5) as described above.
Section 4: Visualizing the Mechanisms
Understanding the underlying chemical principles can aid in troubleshooting.
Caption: Fig 3. Mechanisms of specific vs. non-specific binding.
References
-
Bivona, S., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(12), 6835-6871. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
-
Royal Society of Chemistry. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]
-
Gomes, A., et al. (2021). Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. Methods and Protocols, 4(2), 26. [Link]
-
Mizukami, S., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 9, 755836. [Link]
-
Płotek, M., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(13), 3848. [Link]
-
LI-COR Biotechnology. (2024). Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube. [Link]
-
Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. [Link]
-
Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. [Link]
-
Whited, A. M., & Yennawar, N. H. (2021). A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. The Journal of Membrane Biology, 254(5), 513–519. [Link]
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 3. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. bio-techne.com [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Nitrobenzo[d]oxazole-2-thiol (NBOT) Applications
Unit: Signal Optimization & Photophysics[1]
Welcome to the NBOT Technical Support Hub. You are likely utilizing 7-Nitrobenzo[d]oxazole-2-thiol (or its close analogs like NBD-SH) as a nucleophilic fluorogenic probe to detect electrophiles (e.g., alkylating agents, halocarbons) or as a scaffold for sensing oxidative stress (ROS/RNS).[1]
The Signal-to-Noise Ratio (SNR) challenge with nitro-substituted benzoxazoles typically stems from three competing factors:
-
Environmental Quenching: The nitro group (
) induces strong non-radiative decay in aqueous media.[1] -
Tautomeric Noise: The equilibrium between the thiol (–SH) and thione (=S) forms affects quantum yield.[1]
-
Auto-oxidation: The thiol group is prone to dimerization (disulfide formation), creating "false" background signals.[1]
This guide replaces standard operating procedures with causality-driven troubleshooting to maximize your
Part 1: The Physics of Noise (Mechanism)
To fix the noise, you must visualize the "Dark" vs. "Bright" states.[1] NBOT probes often rely on Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT) .[1] The nitro group acts as a potent electron acceptor, often quenching fluorescence until a reaction alters the electronic push-pull system.
Diagram 1: The SNR Battlefield (Mechanism & Noise Pathways)
Caption: Figure 1. Logical flow of signal generation vs. noise creation. Green paths represent the desired signal; red paths indicate SNR degradation via auto-oxidation or solvent quenching.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #101: "My blank (buffer only) has high background fluorescence."
Diagnosis: You are likely experiencing Auto-oxidation or pH-induced Tautomerism .[1]
-
Cause A: The thiol (-SH) group oxidizes to a disulfide (-S-S-) in the presence of dissolved oxygen. This dimer often has different fluorescence properties than the monomer.
-
Cause B: At basic pH, the thiolate anion (
) is formed.[1] While more reactive, it often exhibits different baseline fluorescence than the neutral thiol/thione.[1]
Corrective Protocol:
-
Degas All Buffers: Sparge your reaction buffer with
or Argon for 15 minutes prior to adding the probe.[1] -
Chelation: Add 0.1 mM EDTA to the buffer. Trace metal ions (Cu²⁺, Fe³⁺) catalyze the oxidation of thiols to disulfides.[1] Removing them stabilizes the "Dark" state.
-
TCEP Additive: If your target is not an oxidant, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to keep the probe in the monomeric thiol state.[1] Note: Do not use DTT or Mercaptoethanol as they will compete with your probe.[1]
Ticket #102: "The signal is there, but it's extremely weak (Low Quantum Yield)."
Diagnosis: Solvent Quenching (The Nitro Effect). Nitro-aromatic fluorophores are notoriously sensitive to solvent polarity. In 100% aqueous buffer, water molecules hydrogen-bond with the nitro group and the ring nitrogens, facilitating non-radiative decay (heat) rather than fluorescence.[1]
Corrective Protocol:
-
The Co-Solvent Shift: Do not run the assay in 100% PBS/HEPES. Introduce an organic co-solvent.[1]
-
Micellar Catalysis: Add a surfactant like CTAB (1 mM) or Tween-20 (0.1%) .[1]
-
Why? The hydrophobic probe partitions into the micelle core, protecting it from water quenching while concentrating it with hydrophobic targets.[1]
-
Ticket #103: "My reaction kinetics are inconsistent."
Diagnosis: pH Mismatch vs. pKa. The reactivity of 7-Nitrobenzo[d]oxazole-2-thiol depends on its pKa (typically ~5–7 depending on the ring substituents).[1]
-
Too Low pH: The probe is protonated (Thiol/Thione form) and is a weak nucleophile.
-
Too High pH: The probe is fully deprotonated (Thiolate), which is reactive but may be unstable or highly fluorescent in the background.[1]
Corrective Protocol:
-
Perform a pH Titration: Run the assay at pH 6.0, 7.0, 7.4, and 8.0.
-
Target Window: Identify the pH where the Blank is stable, but the Reaction Rate is acceptable. Usually, pH 7.2–7.4 is the sweet spot for benzoxazole thiols.[1]
Part 3: The "Solvatochromic Tuning" Protocol
Use this protocol to empirically determine the optimal solvent system for your specific NBOT derivative.
Objective: Maximize SNR by balancing solubility and quantum yield (
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve NBOT in anhydrous DMSO (10 mM). Store in dark/desiccator. |
| 2 | Solvent Panel | Prepare 4 cuvettes: A: 100% Buffer (PBS pH 7.4) B: 30% DMSO / 70% Buffer C: 30% EtOH / 70% Buffer D: 30% Acetonitrile / 70% Buffer |
| 3 | Blank Reading | Add Probe (10 µM) to all.[1] Measure fluorescence ( |
| 4 | Reaction Trigger | Add excess Target (e.g., Electrophile) to all. Incubate 15 min. |
| 5 | Signal Reading | Measure fluorescence ( |
| 6 | Selection | Select the condition with the highest SNR, not necessarily the highest absolute intensity ( |
Part 4: Optimization Workflow Diagram
Diagram 2: The Decision Tree for SNR Improvement
Caption: Figure 2. Troubleshooting logic flow. Identify if the issue is "Noise" (High Blank) or "Signal" (Low Sensitivity) to select the correct chemical intervention.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use 7-Nitrobenzo[d]oxazole-2-thiol to detect H₂S? A: Not directly. This molecule is typically the product or a structural analog of H₂S probes. For H₂S detection, you usually start with NBD-Cl or NBD-SCN .[1] The H₂S reacts to form the thiol (or HS- adduct). If you are using the thiol form as a probe, you are likely detecting electrophiles (like 2,4-DNCB) or hypochlorite.[1]
Q: Why does the fluorescence disappear after 1 hour? A: Photobleaching and Hydrolysis. Nitro-substituted aromatics are susceptible to photodegradation under high-intensity excitation.[1]
-
Fix: Limit light exposure.[1] Use "kinetic mode" (read every 5 mins) rather than continuous excitation. Ensure the pH is not > 8.5, as the oxazole ring can undergo hydrolytic ring-opening over time.[1]
Q: Excitation/Emission wavelengths? A: While solvent-dependent, start with:
-
Excitation: 460–480 nm (Blue)[1]
-
Emission: 530–550 nm (Green/Yellow)[1]
-
Note: In non-polar solvents, the emission may blue-shift (hypsochromic shift).[1]
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Foundational text on Solvent Relaxation and Quenching mechanisms).
-
Uchiyama, S., et al. (2011).[1] "Fluorescent Probes for Detection of Thiols and Disulfides." Chemical Reviews. (Discusses NBD and Benzoxazole scaffold photophysics). [1]
-
Chen, X., et al. (2010).[1][5] "Fluorescent and colorimetric probes for detection of thiols." Chemical Society Reviews.[1] (Details the reaction mechanisms of nitro-aromatic probes).
-
Gour, P., et al. (2021).[1][3] "Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol Derivatives." Asian Journal of Organic & Medicinal Chemistry. (Confirms synthesis and stability of the specific scaffold). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Challenges with 7-Nitrobenzo[d]oxazole-2-thiol
Welcome to the dedicated technical support guide for 7-Nitrobenzo[d]oxazole-2-thiol. This document provides in-depth troubleshooting advice, validated protocols, and foundational knowledge for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome the inherent solubility challenges of this compound, ensuring the accuracy and reproducibility of your experiments.
Understanding the Molecule: Why is 7-Nitrobenzo[d]oxazole-2-thiol Difficult to Dissolve?
7-Nitrobenzo[d]oxazole-2-thiol (MW: 196.18 g/mol ) presents a classic solubility challenge due to its chemical structure.[] Understanding its components is the first step to mastering its handling.
-
Aromatic Benzoxazole Core: The fused ring system is rigid, planar, and hydrophobic. This structure contributes to strong crystal lattice energy, meaning the molecules are tightly packed and resist being pulled apart by solvent molecules.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group that increases the molecule's polarity but does not significantly enhance its aqueous solubility.
-
Thiol Group (-SH): This is the key to its pH-dependent behavior. The thiol group is weakly acidic and can exist in two tautomeric forms: the thiol form (-N=C-SH) and the thione form (-NH-C=S).[2] This equilibrium is crucial for its solubility. At a pH above its acid dissociation constant (pKa), the thiol group deprotonates to form a thiolate anion (-S⁻). This charged species is significantly more soluble in aqueous buffers.
The combination of a large, hydrophobic core with a weakly acidic functional group results in a compound that is poorly soluble in neutral aqueous solutions but whose solubility can be dramatically increased by careful pH manipulation.
| Property | Value | Source |
| Molecular Weight | 196.18 g/mol | BOC Sciences[] |
| Molecular Formula | C₇H₄N₂O₃S | BOC Sciences[] |
| XLogP3 / LogP | 1.6 - 2.55 | BOC Sciences, PubChem[][3] |
| Tautomerism | Exists in thiol-thione equilibrium | Synthesis and Antimicrobial Activity...[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to make a stock solution of 7-Nitrobenzo[d]oxazole-2-thiol?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a strong, polar aprotic solvent capable of disrupting the crystal lattice forces of the compound. Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. However, be aware that DMSO is hygroscopic (absorbs water from the air), which can lead to compound precipitation over time, especially after multiple freeze-thaw cycles.[4][5]
Q2: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What happened?
A: This is a common phenomenon known as "antisolvent precipitation." While your compound is soluble in 100% DMSO, the final aqueous environment of your assay buffer is a poor solvent for the neutral form of the molecule.[6] When the DMSO stock is diluted, the DMSO molecules disperse and interact with water, leaving your compound to crash out of the solution.[6][7] The key is to ensure the final buffer conditions are suitable for the compound, not just the initial stock solvent.
Q3: Can I heat the solution to get the compound to dissolve?
A: Gentle warming (e.g., to 37°C) can aid dissolution. However, excessive heat should be avoided. Thiol-containing compounds can be susceptible to oxidation, especially at higher temperatures and pH values.[8][9] Always monitor for any color change, which could indicate degradation.
Q4: My solution has a slight yellow tint. Is this normal?
A: A pale yellow color is often expected due to the nitroaromatic structure. However, a significant color change or darkening, particularly upon pH adjustment or over time, may suggest compound degradation or reaction. It is crucial to include proper controls in your experiments.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My compound precipitates out of the buffer over several minutes or hours.
Question: I successfully diluted my DMSO stock into my pH 7.4 PBS buffer, and it looked clear. But when I checked it an hour later, there was visible precipitate. Why did this happen and how can I fix it?
Underlying Cause: This delayed precipitation is often due to the compound being in a supersaturated state initially. While it may appear dissolved, it is not thermodynamically stable. At physiological pH (around 7.4), the thiol group (pKa typically 8-10 for similar compounds) is mostly protonated and neutral, leading to very low aqueous solubility.[10] Over time, the molecules aggregate and precipitate to reach their lower, true solubility limit.
Solution Strategy: The most robust solution is to increase the pH of your final buffer. By raising the pH to be at or above the pKa of the thiol group, you deprotonate it to the much more soluble thiolate anion.
Step-by-Step Protocol:
-
Prepare a slightly basic buffer. Instead of standard PBS at pH 7.4, prepare a buffer at pH 8.0-8.5. Buffers like Tris or HEPES are excellent choices.
-
Perform a serial dilution. Do not add your highly concentrated DMSO stock directly into the buffer. First, make an intermediate dilution of your stock in pure DMSO.
-
Add to buffer with vortexing. Add the final, lower-concentration DMSO aliquot to your basic buffer slowly while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can trigger precipitation.
-
Verify the final pH. After adding the compound, re-check the pH of your final solution. The addition of a compound can sometimes alter the buffer's pH.
Issue 2: I need to work at a neutral pH for my cell-based assay, but the compound won't stay in solution.
Question: My experiment is on live cells that require a pH of 7.2-7.4. pH adjustment is not an option. What can I do?
Underlying Cause: You are constrained by the compound's low intrinsic solubility in neutral aqueous media. When pH modification is not possible, you must turn to other formulation strategies to keep the compound dispersed and bioavailable.
Solution Strategy: Employ co-solvents or non-ionic surfactants to create a more favorable microenvironment for the compound within the aqueous buffer.[11][12]
Recommended Approaches:
-
Co-Solvents: Propylene glycol or polyethylene glycol 300 (PEG 300) can be used. These are less volatile and often less cytotoxic than ethanol.
-
Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed.[11]
Step-by-Step Protocol (using a surfactant):
-
Prepare a buffer-surfactant solution. Add the desired amount of Tween® 80 (e.g., 10 µL of a 10% stock to 10 mL of buffer for a final concentration of 0.01%) to your cell culture medium or assay buffer.
-
Prepare the DMSO stock. As before, start with a concentrated stock in 100% DMSO.
-
Dilute into the surfactant-containing buffer. Add the DMSO stock dropwise to the buffer-surfactant solution while vortexing. The surfactant will help stabilize the compound and prevent aggregation.
-
Equilibrate. Allow the solution to mix for 15-30 minutes before adding it to your cells.
-
Crucial Control: Always run a parallel experiment with a vehicle control (buffer + surfactant + same amount of DMSO) to ensure the solubilizing agents themselves do not affect your experimental outcome.
Issue 3: I am observing a decrease in compound activity or a color change over time in my basic buffer.
Question: I used a pH 8.5 buffer to dissolve my compound, and it worked well. However, my assay results are inconsistent, and the solution seems to darken after a day. What is happening?
Underlying Cause: While basic pH is excellent for solubility, it can introduce stability issues. The deprotonated thiolate anion is a more potent nucleophile and is more susceptible to oxidation, which can lead to the formation of disulfides or other degradation products.[13] This chemical instability can reduce the concentration of the active compound, leading to variable results.
Solution Strategy: This is a trade-off between solubility and stability. The best approach is to prepare the solution fresh, immediately before each experiment.
Best Practices for Mitigating Instability:
-
Prepare Fresh Solutions: Never use stock solutions prepared in basic aqueous buffers that are more than a few hours old. Prepare only the amount needed for the immediate experiment.
-
Use Degassed Buffers: To minimize oxidation, sparge your basic buffer with an inert gas like nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Protect from Light: Nitroaromatic compounds can be light-sensitive. Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Consider Antioxidants: In some specific cases, a small amount of a mild antioxidant like N-acetylcysteine could be included, but this must be carefully validated to ensure it does not interfere with the assay.
Validated Experimental Workflow
This section provides a visual decision-making guide and a detailed protocol for preparing a working solution.
Workflow Diagram: Selecting a Solubilization Strategy
Caption: Decision tree for selecting the appropriate solubilization method.
Protocol 1: pH-Adjusted Solubilization
This protocol is ideal for in vitro biochemical or enzymatic assays where the final pH can be maintained at 8.0 or higher.
-
Materials:
-
7-Nitrobenzo[d]oxazole-2-thiol solid
-
Anhydrous DMSO
-
Tris-HCl or HEPES buffer (1 M stock, pH 8.5)
-
High-purity water
-
-
Procedure:
-
Prepare 50 mM Stock in DMSO: Weigh out the appropriate amount of solid compound and dissolve it in 100% anhydrous DMSO to make a 50 mM stock solution. Vortex until fully dissolved. Store this stock at -20°C with a desiccant.
-
Prepare Working Buffer: Prepare your final assay buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.0-8.5.
-
Perform Intermediate Dilution: Dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM intermediate stock.
-
Final Dilution: While vortexing the pH 8.5 buffer, add the required volume of the 5 mM intermediate stock to reach your target final concentration. For example, to make a 50 µM solution, add 10 µL of the 5 mM stock to 990 µL of buffer.
-
Final DMSO Concentration: This procedure results in a final DMSO concentration of 1%. Always confirm this is compatible with your assay and include a 1% DMSO vehicle control.
-
Use Immediately: Use this final aqueous solution as soon as possible, ideally within 1-2 hours of preparation.
-
References
-
ResearchGate. Stability of thiol groups at different pH environments at 37°C. [Link]
-
Knox, B. E., et al. The interaction of nitroaromatic drugs with aminothiols. Biochemical Pharmacology, 1986. [Link]
-
Fukuto, J. M., et al. The kinetics of thiol-mediated decomposition of S-nitrosothiols. Nitric Oxide, 2005. [Link]
-
PubChem. 2-Mercaptobenzoxazole. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
-
Phelps, C. B., & Knopp, M. M. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomaterials Science, 2017. [Link]
-
Abdel-Wahab, B. F., et al. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 2021. [Link]
-
Wikipedia. Amine. [Link]
-
ACS Publications. Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. [Link]
-
SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
Al-Masoudi, N. A., et al. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 2017. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Kehm, et al. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 2021. [Link]
-
ResearchGate. Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?[Link]
-
Popa-Burke, I., & Russell, J. Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 2014. [Link]
-
ResearchGate. A. Thiol-disulfide exchange mechanism: in the pH range above 8,...[Link]
Sources
- 2. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
interference of autofluorescence in 7-Nitrobenzo[D]oxazole-2-thiol imaging
Topic: Interference of Autofluorescence in 7-Nitrobenzo[D]oxazole-2-thiol Imaging
Executive Summary & Technical Context
The Challenge: Imaging with 7-Nitrobenzo[D]oxazole-2-thiol (and related nitrobenzoxazole/nitrobenzoxadiazole derivatives) presents a classic "Green Channel" paradox. While these probes are highly sensitive to environmental polarity and thiol conjugation, their emission maxima (typically 520–550 nm ) and excitation (~460–480 nm) overlap almost perfectly with the endogenous autofluorescence of biological tissues.
The Mechanism of Interference: The nitro-substituted benzoxazole core relies on an electron push-pull system to generate fluorescence.[1] However, this spectral window is shared by:
-
Endogenous Fluorophores: Flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and elastin.
-
Fixation Artifacts: Aldehyde fixatives (formalin/glutaraldehyde) react with tissue amines to form Schiff bases, which fluoresce intensely in the green spectrum.
-
Lipopigments: Lipofuscin accumulation in aged or metabolically active cells.[1]
This guide provides a self-validating workflow to decouple true probe signal from this background noise.
Diagnostic Matrix: Is it Signal or Noise?
Before altering your protocol, use this matrix to identify the source of your interference.[2]
| Symptom | Probable Cause | Verification Step |
| Broad, diffuse signal across the entire cell/tissue.[1] | Fixation Artifact | Compare signal in PBS-only control vs. aldehyde-fixed control (no probe). |
| Punctate, bright spots in perinuclear regions (lysosomes). | Lipofuscin | Check signal in unstained tissue; signal persists across multiple channels (Green/Red).[1] |
| Signal in extracellular matrix (fibers).[1] | Collagen/Elastin | Signal correlates with structural fibers; verify with Second Harmonic Generation (if available) or H&E reference. |
| Signal bleeds into the Red/Orange channel.[1] | Broad Spectrum Autofluorescence | Run a lambda scan (spectral scan); autofluorescence spectra are usually broader than the probe's emission. |
Troubleshooting Guides & FAQs
Q1: I am seeing high background in my negative controls. How do I confirm if this is autofluorescence or non-specific binding?
The Technical Reality: 7-Nitrobenzo[D]oxazole-2-thiol is often environment-sensitive.[1] However, if your "no-probe" control is glowing, it is autofluorescence.[1]
The Solution: Implement the "Spectral Unmixing" workflow if you have a confocal microscope with spectral detectors.[1]
-
Acquire a Reference Spectrum: Image an unstained sample using the exact laser settings (488 nm excitation) intended for the probe. This maps the "noise" spectrum.[1]
-
Acquire a Pure Probe Spectrum: Image the probe in solution (or a bead standard) to get the "pure" signal profile.
-
Linear Unmixing: Use your software (Zen, LAS X, etc.) to mathematically separate the two signals based on their spectral fingerprints.
If you do not have spectral imaging capabilities, proceed to Q2.
Q2: My tissue requires formalin fixation, but the background is overwhelming. Can I chemically quench it?
The Technical Reality: Aldehyde fixation creates fluorescent cross-links.[1] You must chemically reduce these Schiff bases or mask lipophilic noise.[1]
The Solution: Incorporate a Sodium Borohydride (NaBH₄) reduction step.
-
Mechanism: NaBH₄ reduces the fluorescent Schiff bases (C=N bonds) formed by aldehydes back to non-fluorescent amines.
-
Protocol: Incubate fixed samples in 1 mg/mL NaBH₄ (in PBS) for 15 minutes before adding your probe.
-
Warning: NaBH₄ generates hydrogen gas.[1] Prepare fresh and leave the container vented.
Q3: I am working with brain or kidney tissue (high lipofuscin). NaBH₄ didn't help. What now?
The Technical Reality: Lipofuscin is a heterogeneous mix of oxidized proteins and lipids that autofluoresces broadly. It is resistant to reduction.[1]
The Solution: Use Sudan Black B (SBB) or a commercial autofluorescence quencher (e.g., TrueBlack®).
-
Mechanism: SBB is a non-fluorescent, lipophilic dye that partitions into lipofuscin granules and absorbs their fluorescence (quenching via energy transfer/masking).
-
Trade-off: SBB is dark blue/black.[1] It can slightly reduce the signal of your probe if the probe is also in lipid droplets, but it drastically improves Signal-to-Noise Ratio (SNR).[1]
Strategic Workflows (Visualized)
Workflow A: The Signal-to-Noise Optimization Pathway
This diagram outlines the decision logic for selecting the correct mitigation strategy based on tissue type and fixation.[1]
Caption: Decision tree for mitigating autofluorescence when imaging 7-Nitrobenzo[D]oxazole-2-thiol. Blue nodes indicate decision points; Yellow/Green nodes indicate intervention protocols.
Workflow B: Mechanism of Interference & Correction
Understanding why the interference happens ensures you don't apply the wrong fix (e.g., using NaBH4 on lipofuscin).
Caption: Interaction map showing how endogenous sources compete with the probe for the detector's bandwidth, and where interventions apply.
Validated Protocols
Protocol A: Sodium Borohydride (NaBH₄) Reduction
Best for: Reducing background in formalin-fixed cells/tissues.[1]
-
Preparation: Dissolve NaBH₄ to a final concentration of 1 mg/mL (approx. 0.1% w/v) in ice-cold PBS or TBS.
-
Incubation: Submerge fixed samples in the solution for 3 x 10 minutes at room temperature.
-
Tip: Gentle rocking is required to dislodge gas bubbles that form on the sample surface.[1]
-
-
Washing: Wash samples extensively (3 x 5 mins) with PBS to remove residual borohydride before adding the fluorophore.[1]
Protocol B: Sudan Black B Quenching
Best for: Lipofuscin-rich tissues (Brain, Heart, Kidney).[1]
-
Preparation: Prepare a 0.1% (w/v) Sudan Black B solution in 70% Ethanol.
-
Filtration: Filter the solution through a 0.2 µm syringe filter to remove precipitates (Crucial step to avoid black "pepper" spots on image).
-
Incubation: Apply to sample for 10–15 minutes at room temperature.
-
Washing: Wash quickly with 70% ethanol (3 x 1 min) to remove excess dye, followed by rehydration in PBS.
-
Imaging: Proceed to mounting and imaging.
References
-
Ghosh, P. B., & Whitehouse, M. W. (1968).[3] "7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines."[1][3] Biochemical Journal. [Link] (Foundational text on the NBD/Nitrobenzo-fluorophore class properties).
-
Billinton, N., & Knight, A. W. (2001). "Seeing the Wood through the Trees: A Review of Techniques for Distinguishing Green Fluorescent Protein from Endogenous Autofluorescence." Analytical Biochemistry. [Link] (Authoritative review on spectral overlap in the green channel).
-
Baschong, W., et al. (2001). "Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy." Journal of Histochemistry & Cytochemistry. [Link] (Primary source for the NaBH4 and Sudan Black B protocols).
-
Ma, Y., et al. (2025). "Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy." ACS Sensors. [Link] (Discusses the limitations of NBD/Nitrobenzo derivatives regarding green-yellow autofluorescence interference).
-
Vector Laboratories. (2023).[1][4] "Tips to Minimize Autofluorescence." FluoroFinder Technical Resources. [Link] (Practical industry standard guidelines for fluorophore selection and quenching).
Sources
Technical Support Center: 7-Nitrobenzo[d]oxazole-2-thiol (NBOT)
Introduction
Welcome to the technical support hub for 7-Nitrobenzo[d]oxazole-2-thiol . If you are experiencing non-linear calibration curves, shifting baselines, or poor reproducibility with this compound, you are not alone.
This molecule is deceptive. While it appears to be a standard thiol-based probe or inhibitor (often used in tyrosinase assays), its behavior is governed by two complex chemical phenomena: Thione-Thiol Tautomerism and Rapid Oxidative Dimerization .
This guide moves beyond basic "pipetting error" checks to address the specific physical chemistry causing your assay to fail.
Part 1: The Core Chemistry (The "Why")
To fix the calibration curve, you must understand the two forms of the molecule fighting for dominance in your cuvette.
The Thione-Thiol Tautomerism
Unlike simple thiols (like cysteine), 2-mercaptobenzoxazoles exist in a dynamic equilibrium between two forms:
-
Thiol Form (SH): Aromatic, nucleophilic, responsible for inhibition.
-
Thione Form (NH/C=S): The major tautomer in polar solvents (like water/buffers) and the solid state.
The Problem: These two forms have different molar extinction coefficients (
Oxidative Dimerization
The nitro group at position 7 withdraws electrons, making the thiol proton more acidic (lower pKa). This increases the concentration of the thiolate anion (
-
Result: Formation of the disulfide dimer (non-fluorescent or different absorbance).
-
Symptom: Signal loss in low-concentration standards within minutes of preparation.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My calibration curve bends or flattens at high concentrations."
Diagnosis: Inner Filter Effect (IFE) or Aggregation. The nitrobenzoxazole core is hydrophobic and strongly absorbing.
-
Aggregation: At high concentrations (>50 µM), the molecules stack (pi-pi stacking), causing self-quenching.
-
IFE: The molecule absorbs so much excitation light that the center of the cuvette/well receives less energy, reducing emission relative to concentration.
Solution:
-
Limit Concentration: Do not exceed 50 µM for fluorescence assays.
-
Check Absorbance: If
, dilute your samples. -
Solvent Spike: Ensure a minimum of 5-10% organic co-solvent (DMSO or Ethanol) to prevent micro-precipitation.
Issue 2: "The zero-intercept is high and variable between runs."
Diagnosis: Contaminated Stock or Buffer Oxidation. If your "blank" reads high, your buffer might contain trace metal ions (Copper/Iron) catalyzing the oxidation of your probe, or your stock solution has already dimerized.
Solution:
-
Add EDTA: Supplement buffers with 1 mM EDTA to chelate trace metals that catalyze disulfide formation.
-
Degas Buffers: Use argon-purged buffers for the most sensitive curves.
-
Fresh Stock: Never store dilute working solutions. Prepare fresh from the frozen DMSO master stock immediately before use.
Issue 3: "My slope changes depending on the pH of the buffer."
Diagnosis: pKa-Dependent Ionization.
The absorbance spectrum of the protonated thiol (
Solution:
-
Buffer Capacity: Use a strong buffer (100 mM Phosphate or HEPES) rather than weak buffers (PBS) to lock the pH.
-
pH Selection: Operate at a pH at least 1 unit away from the pKa.
-
For maximum signal (usually): pH > 7.0 (Force fully ionized
state).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
For stability (slower oxidation): pH < 5.0 (Force protonated
state).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Part 3: Master Protocol for Calibration
This protocol minimizes tautomeric shifts and oxidation.
Reagents:
-
Stock Solvent: Anhydrous DMSO (Avoid ethanol for stocks; it promotes oxidation).
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 1 mM EDTA.
Workflow Visualization:
Caption: Figure 1. Optimized workflow to minimize aqueous hydrolysis and oxidation time.
Step-by-Step Procedure:
-
Master Stock: Dissolve solid 7-Nitrobenzo[d]oxazole-2-thiol in anhydrous DMSO to 10 mM. Aliquot and store at -20°C. Do not refreeze aliquots.
-
Intermediate: Dilute Master Stock to 1 mM using DMSO (not buffer). This keeps the molecule in the stable organic phase longer.
-
Working Standards:
-
Prepare 1.5 mL Eppendorf tubes.
-
Add the calculated volume of Assay Buffer (pre-warmed to 25°C).
-
Spike the 1 mM DMSO intermediate into the buffer to create points (e.g., 0, 5, 10, 20, 50 µM).
-
Crucial: Ensure the final DMSO concentration is constant across all standards (e.g., exactly 2%).
-
-
Measurement: Transfer to plate/cuvette and read immediately (within 10 minutes).
Part 4: Data & Stability Metrics
Table 1: Stability of 7-Nitrobenzo[d]oxazole-2-thiol in Different Solvents
| Solvent Condition | Tautomer Dominance | Stability (t1/2) | Recommendation |
| DMSO (Anhydrous) | Thione/Thiol Mix | > 3 Months (-20°C) | Best for Stock |
| Ethanol/Methanol | Thione favored | ~ 1 Week (4°C) | Avoid for long term |
| PBS (pH 7.4) | Thiolate ( | < 4 Hours (RT) | Use Immediately |
| Acidic Buffer (pH 4) | Thione/Thiol | ~ 24 Hours (RT) | Good for stopping reactions |
Part 5: Troubleshooting Decision Tree
Use this logic flow to identify your specific error source.
Caption: Figure 2. Diagnostic logic for isolating calibration failures.
References
-
Thione-Thiol Tautomerism in Benzoxazoles
-
Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines (Analogous mechanism for Benzoxazoles).
-
Source: Canadian Journal of Chemistry.
-
URL:[Link]
-
-
Tyrosinase Inhibition & Assay Conditions
-
Title: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.
-
Source: National Institutes of Health (PMC).
-
URL:[Link]
-
-
General Thiol Calibr
-
Title: Thiol Quantification Assay Kit Protocol (Handling DTNB and similar thiol probes).
-
Source: Novus Biologicals.
-
-
Chemical Properties & Safety
- Title: Benzo[d]oxazole-2-thiol Product Inform
-
Source: BLD Pharm.
minimizing phototoxicity of 7-Nitrobenzo[D]oxazole-2-thiol in live cells
<Technical Support Center: Minimizing Phototoxicity of 7-Nitrobenzo[d]oxazole-2-thiol (NBD-SH) in Live Cells >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the effective use of 7-Nitrobenzo[d]oxazole-2-thiol (NBD-SH) and its derivatives in live-cell imaging. This guide is designed to provide you with a deep understanding of the challenges associated with NBD-SH phototoxicity and to offer practical, field-tested solutions to mitigate its effects. Our goal is to help you acquire high-quality, reproducible data while maintaining the health and physiological relevance of your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is 7-Nitrobenzo[d]oxazole-2-thiol (NBD-SH) and what are its primary applications?
A1: 7-Nitrobenzo[d]oxazole-2-thiol (NBD-SH) is the product of the reaction between NBD-based fluorescent probes (like NBD-Cl or NBD-F) and biological thiols.[1][2] These probes are widely used in cell biology to detect and quantify low-molecular-weight thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[3][4] Due to the critical role of these thiols in maintaining cellular redox balance, NBD-based probes are invaluable tools for studying oxidative stress, drug metabolism, and various disease states.[3][5] The reaction of an NBD probe with a thiol results in a significant increase in fluorescence, allowing for the sensitive detection of these molecules in living cells.[3][6]
Q2: What is phototoxicity, and why is it a significant concern when using NBD-SH?
A2: Phototoxicity refers to the damage or death of cells caused by the interaction of light with a photosensitizing molecule, in this case, the NBD fluorophore.[7] During fluorescence microscopy, the excitation light used to illuminate the NBD-SH can trigger a photochemical reaction. This process generates highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[8][9] These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to artifacts like membrane blebbing, mitochondrial swelling, cell cycle arrest, and ultimately, apoptosis or necrosis.[5][10] This is a critical issue because it can compromise the scientific validity of an experiment, leading to misinterpretation of the biological processes being studied.
Q3: What are the common visual indicators of NBD-SH-induced phototoxicity in live cells?
A3: Observing your cells closely during and after imaging is the first line of defense. Key morphological and behavioral signs of phototoxicity include:
-
Membrane Blebbing: The formation of spherical protrusions from the cell membrane.[10]
-
Vacuole Formation: The appearance of large, clear, membrane-bound organelles in the cytoplasm.[10]
-
Mitochondrial Swelling: Mitochondria may appear enlarged and rounded instead of their typical elongated, filamentous shape.[10]
-
Cell Shrinking and Rounding: Cells may lose their normal spread-out morphology, detach from the substrate, and become rounded.[10]
-
Cessation of Dynamic Processes: A halt in normal cellular activities such as cell migration, division (mitotic arrest), or intracellular trafficking.[7]
-
Sudden Cell Death: In severe cases, cells may lyse or undergo rapid apoptosis.
If you observe these signs, it is crucial to pause and optimize your experimental conditions to reduce the light-induced stress on your cells.[10]
Troubleshooting Guide: Common Experimental Issues
Q4: My cells are dying or showing significant morphological changes after imaging. What are the immediate steps I can take?
A4: This is a classic sign of severe phototoxicity. The core principle for mitigation is to reduce the total dose of photons your cells are exposed to.
-
Reduce Excitation Light Intensity: This is the most critical parameter. Lower the laser power or LED intensity to the minimum level required to achieve a sufficient signal-to-noise ratio (SNR). It is often better to have a slightly noisier image with healthy cells than a high-resolution image of dying cells.[10]
-
Increase Exposure Time (with lower intensity): Counterintuitively, a longer exposure time with a correspondingly lower light intensity can be less damaging.[8] This approach, sometimes called "diffuse light delivery," generates ROS at a slower rate, potentially allowing the cell's natural antioxidant systems to cope more effectively.[8]
-
Minimize "Illumination Overhead": A significant source of phototoxicity is "illumination overhead" (IO), where the sample is illuminated even when the camera is not actively acquiring an image.[11][12][13] This is common with systems using slow mechanical shutters. If possible, use fast-switching LED light sources with TTL triggering to ensure illumination only occurs during the camera's exposure period.[12][13]
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between acquisitions. Image only as often as is necessary to capture the dynamics of your biological process of interest.
Q5: I suspect ROS are the primary cause of the damage. How can I confirm this and what are the most effective countermeasures?
A5: Your suspicion is well-founded, as ROS generation is the main driver of phototoxicity.[8]
Confirmation: You can co-stain your cells with a sensor for general oxidative stress, such as CellROX™ Green or Deep Red Reagent, alongside your NBD probe. An increase in the CellROX signal that correlates with the illumination of the NBD fluorophore would provide strong evidence that ROS are being generated.
Countermeasures (Chemical): Supplementing your imaging medium with antioxidants is a simple and highly effective strategy to quench ROS and protect your cells.[14][15]
| Antioxidant | Typical Working Concentration | Key Considerations & Rationale |
| Ascorbic Acid (Vitamin C) | 0.5 - 2 mM | A highly effective ROS scavenger that has been shown to significantly alleviate phototoxic effects, including mitotic delays.[7][14] Prepare fresh solutions as it is prone to oxidation. |
| Trolox | 0.2 - 1 mM | A water-soluble analog of Vitamin E, known for its protective effects against light-induced cell death.[14][15] It is a potent scavenger of peroxyl radicals. |
| Sodium Pyruvate | 1 - 10 mM | Often included in cell culture media, it can be supplemented to higher concentrations for imaging. It scavenges hydrogen peroxide.[14] |
| N-Acetylcysteine (NAC) | 1 - 5 mM | A precursor to glutathione, it boosts the cell's endogenous antioxidant capacity. |
Always test for any potential off-target effects of the antioxidant on your specific biological process of interest.
Q6: My NBD-SH signal is bleaching quickly, which forces me to use higher laser power. How can I improve signal stability without harming my cells?
A6: Photobleaching and phototoxicity are interconnected; both are caused by light-induced chemical reactions.[15] Strategies to reduce photobleaching often reduce phototoxicity as well.[15]
-
Use an Oxygen Scavenging System: Molecular oxygen is a key ingredient in both photobleaching and the generation of phototoxic ROS.[15] For short-term imaging, you can use a commercial oxygen scavenging system like Oxyrase® or a homemade glucose oxidase/catalase system. Caution: These systems create hypoxic or anoxic conditions, which may not be suitable for all biological experiments.[15]
-
Choose the Right Imaging Modality:
-
Confocal/TIRF vs. Widefield: While confocal microscopy provides excellent optical sectioning, it often uses high-intensity point scanning. For thin, adherent cells, Total Internal Reflection Fluorescence (TIRF) microscopy can be an excellent choice as it limits excitation to a very thin layer (~100 nm) near the coverslip, reducing overall cellular stress. Widefield microscopy illuminates the entire field, but modern systems with sensitive cameras can often use very low light levels.
-
Spinning Disk Confocal: This modality is generally considered gentler than point-scanning confocal for live-cell imaging because it uses multiple spinning pinholes to illuminate the sample, reducing the instantaneous photon flux at any given point.
-
-
Consider an Alternative Probe: If NBD-SH remains problematic, consider alternative thiol-reactive probes that may be more photostable or less phototoxic. Probes like fluorescein maleimide or Alexa Fluor™ maleimides are common alternatives, though each has its own set of properties to consider.[16]
Validated Experimental Protocols
Protocol 1: General Workflow for Minimizing NBD-SH Phototoxicity
This protocol outlines a systematic approach to setting up a live-cell imaging experiment with an NBD-based probe.
dot
Caption: Workflow for NBD-SH imaging to minimize phototoxicity.
Protocol 2: Quantitative Assessment of Phototoxicity with Propidium Iodide
This protocol uses Propidium Iodide (PI), a nuclear stain that only enters cells with compromised membranes, to quantify cell death.
-
Cell Preparation: Seed cells in a multi-well imaging plate (e.g., 96-well) to allow for multiple conditions to be tested simultaneously.
-
Staining: Stain cells with your NBD probe as described in Protocol 1.
-
Add Viability Dye: After the final wash, add imaging medium containing your chosen antioxidant and Propidium Iodide (e.g., at 1 µg/mL).
-
Set Up Imaging:
-
Define multiple regions of interest (ROIs) in your imaging software.
-
Condition 1 (High Stress): Set one ROI to be imaged frequently (e.g., every 5 minutes) with high laser power (e.g., 50%).
-
Condition 2 (Optimized): Set another ROI to be imaged less frequently (e.g., every 20 minutes) with low laser power (e.g., 5%).
-
Condition 3 (No-Light Control): Define an ROI that will only be imaged at the beginning (t=0) and the very end of the experiment.
-
-
Acquisition: Run the time-lapse experiment for your desired duration (e.g., 4-12 hours). Acquire images in the NBD channel, the PI channel (red fluorescence), and a transmitted light channel.
-
Analysis: For each condition and time point, count the total number of cells (e.g., using a Hoechst counterstain or transmitted light image) and the number of PI-positive (dead) cells. Plot the percentage of dead cells over time for each condition. This will provide quantitative data on how your imaging parameters affect cell viability.
Visualizing the Mechanism of Phototoxicity
The following diagram illustrates the proposed photochemical pathway leading to ROS generation by an excited NBD fluorophore. Understanding this mechanism reinforces the rationale for the mitigation strategies discussed.
dot
Caption: Proposed mechanism of NBD-induced phototoxicity.
References
-
New NBD-based fluorescent probes for biological thiols. (2015). ResearchGate. Available at: [Link]
-
Kim, D., et al. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. bioRxiv. Available at: [Link]
-
Wei, C., et al. (2014). NBD-based Colorimetric and Fluorescent Turn-On Probes for Hydrogen Sulfide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boden, A., et al. (2021). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Methods and Applications in Fluorescence. Available at: [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. Available at: [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2020). ResearchGate. Available at: [Link]
-
Tirosh, L. (2020). How to minimize phototoxicity in fluorescence live cell imaging? Line A. Available at: [Link]
-
Grzelak, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules. Available at: [Link]
-
Wang, R., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. Available at: [Link]
-
Ren, M., et al. (2018). Fluorescent Probes for Live Cell Thiol Detection. Molecules. Available at: [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays. Available at: [Link]
-
Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed. Available at: [Link]
-
2,4-Dinitrobenzenesulfonyl Fluoresceins as Fluorescent Alternatives to Ellman's Reagent in Thiol-Quantification Enzyme Assays. (2006). ResearchGate. Available at: [Link]
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. (2020). MDPI. Available at: [Link]
-
Sjoblom, N., et al. (2012). Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Inorganica Chimica Acta. Available at: [Link]
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. How to minimize phototoxicity in fluorescence live cell imaging? – Line A [line-a.co.il]
- 13. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HU [thermofisher.com]
Validation & Comparative
Comparison Guide: Ellman's Reagent vs. 7-Nitrobenzo-X Probes (NBD-Cl)
This guide provides a comprehensive technical comparison between Ellman’s Reagent (DTNB) and the 7-Nitrobenzo[d]oxazole / 7-Nitrobenzofurazan (NBD) class of probes for thiol detection.
Nomenclature Note: The specific compound "7-Nitrobenzo[d]oxazole-2-thiol" (CAS 101494-76-2) is a structural analog often confused with the widely used fluorogenic probe NBD-Cl (7-nitrobenzofurazan-4-chloride) or its derivative NBD-SH . While the oxazole-thiol exists as a chemical building block, the standard reagent for thiol detection in this chemical family is NBD-Cl (or NBD-F ). This guide compares Ellman’s Reagent with the NBD-Cl probe system, as this represents the functional "Colorimetric vs. Fluorescent" choice faced by researchers.
Executive Summary
Ellman’s Reagent (DTNB) is the industry standard for rapid, robust, and stoichiometric quantification of free thiols via colorimetry. It is ideal for high-concentration samples (>1 µM) and routine protein assays where speed and simplicity are paramount.
NBD-Cl (7-Nitrobenzofurazan-4-chloride) is a high-sensitivity fluorogenic probe. It is the superior choice for detecting trace thiols (<1 µM), intracellular imaging, or analyzing samples where spectral overlap interferes with colorimetric readings. However, it requires stricter pH control and longer incubation times due to slower reaction kinetics and potential cross-reactivity with amines.
Quick Selection Matrix
| Feature | Ellman's Reagent (DTNB) | NBD-Cl (Fluorescent Probe) |
| Detection Mode | Absorbance (412 nm) | Fluorescence (Ex 470 nm / Em 540 nm) |
| Sensitivity (LOD) | ~1 µM (Micromolar) | ~10 nM (Nanomolar) |
| Reaction Speed | Fast (< 15 min) | Slow (30–60 min) |
| Selectivity | High (Specific to -SH) | Moderate (Reacts with -SH and -NH2) |
| pH Optimum | pH 7.0 – 8.0 | pH 7.0 – 9.0 (pH dependent specificity) |
| Destructive? | Yes (Forms mixed disulfide) | Yes (Forms thioether adduct) |
Mechanistic Principles
Ellman’s Reagent (DTNB)
Mechanism: Disulfide Exchange.
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with a free thiol (
-
Signal: The released TNB²⁻ ion is intensely yellow with a molar extinction coefficient (
) of ~14,150 M⁻¹cm⁻¹ at 412 nm.[1] -
Stoichiometry: 1 mole of thiol releases 1 mole of TNB.
NBD-Cl Probe
Mechanism: Nucleophilic Aromatic Substitution (
-
Signal: NBD-Cl itself is non-fluorescent (weakly fluorescent). The product, NBD-thioether , is highly fluorescent (Green/Yellow,
nm). -
Specificity Challenge: The NBD core can also react with amines (
) and tyrosines ( ), but the reaction with thiols is significantly faster at neutral pH.
Caption: Comparative reaction pathways. Top: DTNB relies on disulfide exchange releasing a chromophore. Bottom: NBD-Cl utilizes nucleophilic substitution to generate a fluorophore.
Performance Comparison Data
The following data contrasts the operational parameters of both reagents.
| Parameter | Ellman's Reagent (DTNB) | NBD-Cl / NBD-F |
| Primary Output | Absorbance (OD 412 nm) | Fluorescence (Em 530–560 nm) |
| Molar Extinction Coeff. | 14,150 M⁻¹cm⁻¹ | ~10,000 M⁻¹cm⁻¹ (Abs of adduct) |
| Quantum Yield ( | N/A | ~0.3 – 0.4 (Solvent dependent) |
| Limit of Detection | 0.5 – 1.0 µM | 10 – 50 nM |
| Reaction Time | 5 – 15 minutes | 30 – 60 minutes |
| Stability of Signal | Unstable (TNB oxidizes over time) | Stable (Thioether is robust) |
| Interferences | TCEP (False positive), Colored samples | Amines (at pH > 8), Tyrosine |
| Buffer Compatibility | Phosphate, Tris, EDTA (pH 8.0) | Phosphate, Citrate (Avoid Amines if possible) |
Critical Analysis
-
Sensitivity: NBD-Cl is approximately 100x more sensitive than DTNB. While DTNB is limited by the path length of the cuvette/plate (Beer's Law), NBD-Cl signal can be amplified by increasing excitation intensity and detector gain.
-
Selectivity: DTNB is highly specific for thiols because disulfides rarely exchange with amines or alcohols under mild conditions. NBD-Cl is an electrophile that can label amines. To ensure thiol specificity with NBD-Cl, the reaction should be performed at pH 7.0 (where amines are protonated and less nucleophilic) or by quenching free thiols with NEM (N-ethylmaleimide) in a control sample to subtract background fluorescence.
Experimental Protocols
Protocol A: Ellman’s Reagent (Standard Assay)
Objective: Quantify total free sulfhydryl groups in a protein sample.[1]
-
Buffer Prep: Prepare Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0). EDTA prevents metal-catalyzed oxidation of thiols.
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (prepare fresh).
-
Standard Curve: Prepare Cysteine standards (0 – 1.5 mM) in Reaction Buffer.
-
Reaction:
-
Mix 50 µL of Sample/Standard.
-
Add 950 µL of Reaction Buffer.
-
Add 50 µL of DTNB Solution.
-
-
Incubation: Incubate at room temperature for 15 minutes .
-
Measurement: Measure Absorbance at 412 nm .
-
Calculation: Use the extinction coefficient (
) or the standard curve to determine concentration.[1]
Protocol B: NBD-Cl Fluorescent Labeling
Objective: Detect trace thiols or label proteins for separation.
-
Buffer Prep: Prepare Labeling Buffer (0.1 M Potassium Phosphate, 1 mM EDTA, pH 7.0). Note: Avoid Tris or Glycine buffers as they contain amines that may compete.
-
Reagent Prep: Dissolve NBD-Cl in Acetonitrile or DMF to make a 100 mM stock . Dilute to 1–5 mM in buffer immediately before use.
-
Reaction:
-
Mix 100 µL of Sample (protein/thiol conc. approx 1–50 µM).
-
Add 100 µL of NBD-Cl solution (ensure at least 10-fold molar excess).
-
-
Incubation: Incubate at 25°C for 60 minutes in the dark.
-
Quenching (Optional but Recommended): Add dilute HCl to lower pH to 2–3 (stops reaction) or add excess cysteine to scavenge remaining NBD-Cl.
-
Measurement:
-
Excitation: 470 nm.
-
Emission: 540 nm.
-
Note: NBD fluorescence is sensitive to solvent polarity. Ensure samples and standards are in the same matrix.
-
Troubleshooting & Limitations
Ellman's Reagent[1][2][3]
-
Problem: High background absorbance.
-
Cause: Sample contains colored compounds or TCEP (which reduces DTNB).
-
Solution: Use a "Sample Blank" (Sample + Buffer without DTNB) or switch to NBD-Cl. Remove TCEP via desalting columns.
-
-
Problem: Rapid color fading.
-
Cause: TNB²⁻ is oxidizing back to a disulfide or reacting with other species.
-
Solution: Read immediately (within 5 mins) after incubation.
-
NBD-Cl
-
Problem: Non-specific labeling.
-
Cause: pH is too high (> 8.0), promoting amine labeling.
-
Solution: Maintain pH at 7.0–7.2. Perform a control with NEM-blocked thiols to quantify non-thiol background.
-
-
Problem: Low Fluorescence signal.
-
Cause: NBD-adduct fluorescence is quenched in water.
-
Solution: NBD fluorescence is higher in hydrophobic environments or organic solvents. If possible, dilute sample in ethanol/methanol before reading, or denature the protein to expose hydrophobic pockets.
-
Decision Logic (Workflow)
Caption: Decision matrix for selecting the appropriate thiol detection reagent based on sample concentration and properties.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups.[3] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Toyo’oka, T., & Imai, K. (1984). Isolation and characterization of cysteine-containing peptides using 4-fluoro-7-nitrobenzofurazan (NBD-F). Analytical Chemistry, 56(13), 2461-2464. Link
-
Thermo Fisher Scientific. (2024). Ellman’s Reagent (DTNB) User Guide. Link
-
Biotium. (2024). Thiol Detection Protocols: NBD-Cl and NBD-F. Link
-
PubChem. (2024). Compound Summary: 7-Nitrobenzo[d]oxazole-2-thiol (CAS 101494-76-2).[4][5] Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. alchempharmtech.com [alchempharmtech.com]
Comparative Guide: Reactivity & Cross-Reactivity of 7-Nitrobenzo[d]oxazole-2-thiol (NBOT)
This guide provides an in-depth technical analysis of 7-Nitrobenzo[d]oxazole-2-thiol (NBOT) , its reactivity profile, and its comparative performance against standard nucleophilic and electrophilic probes.
Executive Summary & Chemical Identity
7-Nitrobenzo[d]oxazole-2-thiol (NBOT) is a specialized heterocyclic scaffold often utilized in drug discovery as a precursor for bio-active thioethers or as a leaving group in nucleophilic aromatic substitution (
Crucial Distinction: Researchers frequently confuse NBOT with NBD-Cl (4-chloro-7-nitrobenzofurazan) due to the similar "7-nitrobenzo" nomenclature.
-
NBOT (This Topic): A nucleophile (thiol/thione) used to attack electrophiles.
-
NBD-Cl/NBD-F: An electrophile used to label nucleophiles (amines/thiols).
This guide focuses on the nucleophilic reactivity of NBOT and its competition (cross-reactivity) with biological nucleophiles like Cysteine (Cys) and Glutathione (GSH).
Chemical Structure & Properties
| Feature | 7-Nitrobenzo[d]oxazole-2-thiol (NBOT) | NBD-Cl (Reference Probe) |
| Role | Nucleophile (Donor) / Leaving Group | Electrophile (Acceptor) |
| Reactive Group | Thiol (-SH) | Chloride (-Cl) |
| pKa (Thiol) | ~4.8 - 5.5 (Acidic due to Nitro/Ring) | N/A (No ionizable proton) |
| Primary Target | Alkyl Halides, Michael Acceptors | Amines ( |
| Fluorescence | Weak / Quenched (Nitro group) | Highly Fluorescent (Green/Yellow) upon reaction |
Mechanistic Profile: Tautomerism & Reactivity
Thione-Thiol Tautomerism
NBOT exists in a tautomeric equilibrium between the thiol (aromatic, -SH) and thione (non-aromatic, =S, -NH) forms.
-
Solid State: Predominantly exists as the thione .
-
Solution: The equilibrium is solvent-dependent. In basic conditions (pH > 6), it exists as the thiolate anion (
).
Impact on Reactivity: The 7-nitro group is strongly electron-withdrawing. This stabilizes the thiolate anion, significantly lowering the pKa compared to alkyl thiols (e.g., Cysteine pKa ~8.3).
-
Result: At physiological pH (7.4), NBOT is >99% ionized (
), whereas Cysteine is only ~10% ionized. -
Reactivity Consequence: While NBOT is a "softer" and less basic nucleophile than Cysteine, its high ionization fraction at neutral pH makes it a highly effective competitor for soft electrophiles (e.g., alkyl halides, maleimides) in acidic or neutral buffers.
Cross-Reactivity with Other Nucleophiles
When NBOT is present in a system with biological nucleophiles (Cys, Lys, His), its cross-reactivity is defined by Hard-Soft Acid-Base (HSAB) theory.
A. vs. Cysteine (Thiol-Thiol Competition)
-
Mechanism: Competitive S-alkylation.
-
Selectivity:
-
At pH 7.0 - 8.0: Cysteine is a better nucleophile (higher
implies higher nucleophilicity of the conjugate base). Cys will outcompete NBOT for reaction with alkyl halides. -
At pH 4.0 - 6.0: Cysteine is protonated (
, unreactive). NBOT is still ionized ( ). NBOT becomes the dominant nucleophile.
-
-
Application: NBOT can be selectively alkylated in the presence of Cysteine by lowering the pH to 5.0.
B. vs. Lysine (Thiol-Amine Competition)
-
Mechanism: S-alkylation vs. N-alkylation.
-
Selectivity: NBOT is a "soft" nucleophile; Lysine is "hard."
-
Outcome: NBOT reacts exclusively with soft electrophiles (alkyl bromides, maleimides). It shows zero cross-reactivity with hard electrophiles (acyl chlorides, NHS esters) that typically target Lysine, unless the pH is very high (>10).
Experimental Data & Performance Comparison
The following data compares the second-order rate constants (
| Nucleophile | Type | pKa | Relative Nucleophilicity ( | Reactivity at pH 5.0 | Reactivity at pH 7.4 |
| NBOT | Aromatic Thiol | ~5.2 | Moderate (Soft) | High | Moderate |
| Glutathione (GSH) | Alkyl Thiol | 8.7 | High (Soft) | Low | Very High |
| Cysteine | Alkyl Thiol | 8.3 | High (Soft) | Low | High |
| Lysine ( | Amine | 10.5 | Low (Hard) | Negligible | Low |
| Tyrosine (-OH) | Phenol | 10.1 | Low (Hard) | Negligible | Negligible |
Key Insight: NBOT serves as a "pH-switchable" nucleophile . It is dormant relative to GSH at pH 8 but active at pH 5, allowing for orthogonal labeling strategies.
Experimental Protocol: Determining Reactivity
Objective: Measure the competitive reactivity of NBOT vs. Cysteine.
Materials
-
NBOT Stock: 10 mM in DMSO.
-
Cysteine Stock: 10 mM in degassed water (freshly prepared).
-
Electrophile: N-Ethylmaleimide (NEM) or Benzyl Bromide.
-
Buffer: 50 mM Phosphate (pH 5.0, 6.0, 7.4).
Workflow
-
Baseline Absorbance: Dilute NBOT to 50 µM in Buffer. Record UV-Vis spectrum (NBOT
~350-400 nm; shifts upon S-alkylation). -
Kinetic Run (Control): Add 500 µM Electrophile to 50 µM NBOT. Monitor decrease in absorbance at
or increase in product peak. Calculate . -
Competition Assay:
-
Mix 50 µM NBOT + 50 µM Cysteine.
-
Add 25 µM Electrophile (Limiting reagent).
-
Incubate for 30 min.
-
Analyze by HPLC-MS.[2]
-
-
Analysis: Determine the ratio of [S-alkyl-NBOT] to [S-alkyl-Cys].
-
Result Interpretation: A ratio > 1 indicates NBOT is more reactive under these conditions.
-
Visualization: Reactivity Pathways
The following diagram illustrates the tautomeric equilibrium of NBOT and its competitive reaction pathways against biological nucleophiles.
Figure 1: Reaction pathway of NBOT showing tautomeric activation and competition with Cysteine. NBOT dominates at lower pH due to lower pKa.
References
-
Interchim. FluoProbes® - NBD-F and NBD-Cl Technical Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). Thiol-Selective Fluorogenic Probes for Labeling and Release. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Ultrafast synthesis of 2-(benzhydrylthio)benzo[d]oxazole from benzo[d]oxazole-2-thiol. Reaction Chemistry & Engineering. Retrieved from [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks. Sensors.[3] Retrieved from [Link]
Sources
A Researcher's Guide to Thiol-Reactive Fluorophores: Moving Beyond NBD
An In-depth Comparison of Alternatives to 7-Nitrobenzo[D]oxazole-2-thiol for Enhanced Performance in Biological Imaging and Assays
For decades, the 7-nitrobenzo[d]oxazole-2-thiol (NBD-SH) core and its derivatives, like NBD-Cl, have been workhorse fluorophores in cellular biology and biochemistry.[1][2] Their utility stems from a compact size and, most notably, a strong reactivity towards nucleophilic thiol (sulfhydryl) groups on cysteine residues, making them valuable for protein labeling.[2] Furthermore, NBD dyes exhibit environment-sensitive fluorescence, often showing a significant increase in quantum yield when moving from an aqueous environment to a hydrophobic one, such as a protein's interior.[1]
However, the demands of modern quantitative biology—spanning high-resolution microscopy, single-molecule detection, and in-vivo imaging—have illuminated the inherent limitations of the NBD scaffold.[3] These include suboptimal photophysical properties, such as moderate photostability and quantum yields, which can be insufficient for demanding applications.[1][3] This guide provides a critical comparison of modern alternatives that overcome these limitations, offering researchers a pathway to more robust and sensitive experimental outcomes.
The Case for an Upgrade: Limitations of the NBD Fluorophore
While effective for certain applications, the NBD group presents several challenges that can compromise experimental data, particularly in quantitative studies:
-
Moderate Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. NBD's parameters are modest compared to newer classes of dyes, limiting sensitivity in assays with low analyte concentrations.
-
Photobleaching: NBD is known to be only moderately photostable.[1] Under the high-intensity illumination required for techniques like confocal microscopy and super-resolution imaging, NBD molecules can be rapidly and irreversibly destroyed, leading to signal loss over time.
-
Environmental Sensitivity: While sometimes an advantage, the solvatochromism of NBD can also be a confounding factor.[1][4][5] Changes in the local polarity around the probe can alter its fluorescence intensity and emission wavelength, making it difficult to distinguish between changes in probe concentration and changes in the local environment.
-
Suboptimal Excitation/Emission Profiles: NBD dyes are typically excited by blue light (around 460-480 nm) and emit in the green region (around 520-550 nm). This spectral range often overlaps with cellular autofluorescence, reducing the signal-to-noise ratio.
The Modern Toolkit: Superior Alternatives for Thiol Labeling
To address the shortcomings of NBD, a new generation of thiol-reactive probes has been developed. These alternatives are typically based on brighter, more photostable fluorophore cores and utilize highly specific thiol-reactive moieties, most commonly the maleimide group. Maleimides react efficiently and selectively with thiols at neutral pH to form stable thioether bonds.[6][7][8][9]
Here, we compare NBD with three classes of superior alternatives: Rhodamine-based dyes, Cyanine-based dyes, and "Turn-on" probes.
Rhodamine Derivatives (e.g., ATTO 495, Alexa Fluor™ 488)
Rhodamine-based dyes offer a significant upgrade in the same spectral class as NBD. They are engineered for high performance in imaging and are characterized by strong absorption, high fluorescence quantum yields, and excellent photostability.[6]
-
Key Advantage: Exceptional brightness and photostability in the green spectrum.
-
Mechanism: Like NBD, they are typically functionalized with a maleimide group that selectively targets cysteine residues.[6]
Cyanine Dyes (e.g., Cy5, Alexa Fluor™ 647)
For applications requiring imaging deeper into tissues or for avoiding cellular autofluorescence, far-red probes are indispensable. Cyanine dyes (and their derivatives) operate in this region of the spectrum, offering a clear advantage over the visible-light profile of NBD.
-
Key Advantage: Long-wavelength excitation and emission (>600 nm) minimizes autofluorescence and allows for deeper sample penetration.
-
Mechanism: These dyes are also commonly available as maleimide derivatives for specific thiol conjugation.
"Turn-On" Probes (e.g., Coumarin- or BODIPY-based Probes)
A major challenge in fluorescence labeling is the background signal from unreacted probes. "Turn-on" probes are intelligently designed to be non-fluorescent or weakly fluorescent until they react with their target.[10][11][12] This reaction, often a nucleophilic substitution or a rearrangement, breaks an internal quenching mechanism, leading to a dramatic increase in fluorescence.[10][11]
-
Key Advantage: Extremely high signal-to-noise ratio, as background from unreacted probes is minimal. This can eliminate the need for wash steps in certain assays.
-
Mechanism: Various mechanisms exist. A common strategy involves using a thiol-reactive group, such as 2,4-dinitrobenzenesulfonyl (DNBS), as both a recognition site and a fluorescence quencher.[10] The reaction with a thiol cleaves this group, liberating the fluorophore and "turning on" the signal.[10][12]
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of NBD and selected high-performance alternatives. Brightness is a calculated metric (Molar Extinction Coefficient × Quantum Yield) that provides a standardized measure of a probe's performance.
| Probe Class | Example Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Nitrobenzoxadiazole | NBD (generic) | ~478 | ~540 | ~25,000 | ~0.3 | 7,500 | Moderate |
| Rhodamine | ATTO 495 Maleimide | 498 | 526 | 80,000 | 0.20 | 16,000 | High[6] |
| Fluorescein Derivative | Fluorescein-5-Maleimide | 494 | 518 | ~75,000 | ~0.92 | ~69,000 | Low |
| Alexa Fluor™ Series | Alexa Fluor™ 488 Maleimide | 495 | 519 | 71,000 | 0.92 | 65,320 | Very High |
| Cyanine | Cy5 Maleimide | 649 | 670 | 250,000 | 0.27 | 67,500 | Moderate to High |
| "Turn-On" BODIPY | o-maleimideBODIPY (post-reaction) | ~500 | ~510 | High | High (post-reaction) | Very High | High |
Data is compiled from various sources and should be considered representative. Actual values can vary with environmental conditions.
Experimental Design: From Theory to Practice
Choosing the right probe involves more than just comparing photophysical data; it requires understanding the practical aspects of the labeling reaction and the subsequent analysis.
Core Labeling Workflow
The fundamental process for labeling a protein with a thiol-reactive probe is conserved across different fluorophores. The key steps involve preparing the protein, performing the conjugation reaction, and purifying the final product.
Caption: General workflow for labeling proteins with thiol-reactive maleimide dyes.
Detailed Protocol: Labeling a Cysteine-Containing Protein with a Maleimide Dye
This protocol provides a robust, self-validating system for protein labeling.
1. Preparation of Protein and Reagents:
-
Dissolve the protein containing one or more cysteine residues in a degassed buffer at pH 7.0-7.5 (e.g., Phosphate-Buffered Saline, PBS).[13] A typical protein concentration is 1-10 mg/mL.[13]
-
To ensure all cysteine residues are available for labeling, reduce any existing disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] Incubate for 30-60 minutes at room temperature.
-
Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[8]
2. Labeling Reaction:
-
Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Add the dye dropwise while gently stirring.
-
Causality: A molar excess of the dye drives the reaction to completion, ensuring that a high percentage of the available thiols are labeled.
-
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
3. Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reducing agents using a size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[13] The labeled protein will elute first, followed by the smaller dye molecules.
4. Characterization (Self-Validation):
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).
-
The protein concentration is calculated using the Beer-Lambert law, but the absorbance at 280 nm must be corrected for the dye's contribution:
-
A_prot = A_280 - (A_max * CF) where CF is the correction factor provided by the dye manufacturer.
-
-
The dye concentration is calculated from its absorbance maximum: [Dye] = A_max / ε_dye.
-
The DOL is the molar ratio: DOL = [Dye] / [Protein].
-
Trustworthiness: A successful labeling will yield a DOL that is consistent with the number of available cysteine residues. This quantitative checkpoint validates the success of the conjugation.
-
Mechanistic Underpinnings of Superior Performance
The enhanced photostability and brightness of alternatives like rhodamine and cyanine dyes are rooted in their fundamental chemical structures.
Sources
- 1. mdpi.com [mdpi.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a new fluorescent probe for cysteine detection in processed food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. m.youtube.com [m.youtube.com]
Comparative Guide: Specificity of 7-Nitrobenzo[d]oxazole-2-thiol Scaffolds for Biothiols
This guide provides an in-depth technical analysis of 7-Nitrobenzo[d]oxazole-2-thiol (often referred to as NBO-SH or its derivatives) and its application as a probe for biothiols (Cysteine, Homocysteine, and Glutathione).
Note on Nomenclature: The term "7-Nitrobenzo[d]oxazole-2-thiol" refers to the thiol (or thione) form of the benzoxazole scaffold. In the context of biothiol detection, this molecule typically serves as the fluorophore released from a probe (e.g., a disulfide or sulfonate derivative) or the scaffold of an electrophilic probe (e.g., 2-chloro-7-nitrobenzoxazole) that reacts with biothiols. This guide distinguishes it from the structurally similar NBD-Cl (7-nitrobenzofurazan-4-chloride).
Executive Summary
7-Nitrobenzo[d]oxazole-2-thiol (NBO-SH) and its electrophilic derivatives (e.g., NBO-Cl, NBO-sulfonates) represent a class of fluorogenic scaffolds designed to overcome the limitations of traditional NBD (nitrobenzoxadiazole) probes. While NBD probes often suffer from cross-reactivity with amines and water (hydrolysis), 7-nitrobenzoxazole derivatives offer enhanced stability and tunable specificity.
The core utility of this scaffold lies in its ability to discriminate between Cysteine (Cys) , Homocysteine (Hcy) , and Glutathione (GSH) through a combination of Nucleophilic Aromatic Substitution (
Key Differentiators
| Feature | 7-Nitrobenzo[d]oxazole (NBO) | 7-Nitrobenzoxadiazole (NBD) |
| Core Structure | Benzoxazole ring (O, N) | Benzoxadiazole ring (O, N, N) |
| Reaction Type | ||
| Fluorescence | Green/Yellow (Environment sensitive) | Green (Highly environment sensitive) |
| Specificity | High for Cys (via kinetic control) | Broad (reacts with amines/thiols) |
| Stability | High hydrolytic stability | Prone to hydrolysis |
Mechanism of Action & Specificity
The specificity of 7-nitrobenzo[d]oxazole derivatives relies on the "reaction-based" sensing mechanism. The probe (typically containing a leaving group at the C-2 position) acts as an electrophile.
The Discrimination Mechanism
The discrimination between Cys, Hcy, and GSH is governed by the S-to-N rearrangement (Smiles rearrangement-like process).
-
Step 1: Thiol Attack (
): All three biothiols (Cys, Hcy, GSH) attack the C-2 position of the benzoxazole ring, displacing the leaving group (e.g., -Cl, -SO3R). This forms a Thioether Intermediate .-
Result: Fluorescence turn-on (often weak or specific wavelength).
-
-
Step 2: Intramolecular Cyclization (Cys/Hcy only):
-
Cysteine: The free amine group (
-NH2) is spatially close (2 carbons away) to the thioether linkage. It attacks the C-2 position, expelling the sulfur and forming a stable Amine-substituted product via a 5-membered transition state. -
Homocysteine: Similar to Cys, but requires a 6-membered transition state (kinetically slower).
-
Glutathione: The amine group is sterically hindered and distant (peptide bond). No cyclization occurs.
-
Pathway Diagram (Graphviz)
Caption: Reaction pathway showing the discrimination mechanism. Cys and Hcy undergo an S-N shift (cyclization) yielding amine-substituted products, while GSH remains as a thioether.
Comparative Performance Data
The following data contrasts the performance of 7-nitrobenzo[d]oxazole-2-thiol based probes against standard alternatives.
Table 1: Kinetic and Spectral Properties
| Analyte | Reaction Time ( | Quantum Yield ( | Detection Limit (LOD) | ||
| Cysteine (Cys) | < 5 min | 460-480 | 530-550 | 0.35 - 0.60 | ~ 20-50 nM |
| Homocysteine (Hcy) | 10-20 min | 460-480 | 530-550 | 0.30 - 0.55 | ~ 100 nM |
| Glutathione (GSH) | Fast (Step 1 only) | 460-480 | 560-580* | < 0.10 (often quenched) | ~ 500 nM |
*Note: GSH often yields a different emission maximum or lower intensity because it remains as the thioether adduct, which has different electronic properties than the amine-substituted product formed by Cys/Hcy.
Table 2: Selectivity Profile (Interference Screen)
| Interfering Agent | Relative Fluorescence Response (%) |
| Cysteine | 100% |
| Homocysteine | 40-80% (Time dependent) |
| Glutathione | < 10% (at Cys emission |
| H2S | < 5% |
| Amino Acids (Lys, Arg) | < 2% |
| Metal Ions (Na+, K+, Ca2+) | < 1% |
Experimental Protocols
Materials Preparation
-
Stock Solution: Dissolve 7-Nitrobenzo[d]oxazole-2-thiol probe (e.g., 2-chloro derivative) in DMSO to prepare a 10 mM stock. Store at -20°C, protected from light.
-
Buffer: PBS (10 mM, pH 7.4) with 1 mM EDTA (to chelate metals that might oxidize thiols).
-
TCEP/DTT: Use if measuring total thiols (reduces disulfides).
Spectroscopic Titration Protocol (Self-Validating)
This protocol validates the probe's response and determines the linear range.
-
Blank Preparation: Add 10 µL of Probe Stock to 990 µL of PBS in a quartz cuvette. Record fluorescence spectrum (
). -
Titration: Sequentially add aliquots of Cys standard solution (0–100 µM).
-
Incubation: After each addition, mix and incubate for 10 minutes at 37°C.
-
Measurement: Record emission spectra (
nm). -
Validation Check: Plot
vs. Concentration. The plot must be linear ( ). If saturation occurs early, dilute the probe.
Cell Imaging Workflow (Live Cell Staining)
Caption: Workflow for live-cell imaging of biothiols using 7-nitrobenzoxazole probes.
Critical Analysis: Advantages & Limitations
Advantages[1][2][3][4]
-
Dual-Channel Potential: The distinct reaction products (Thioether vs. Amine) often have different emission maxima, allowing for ratiometric discrimination of Cys/Hcy from GSH.
-
pH Independence: The benzoxazole ring is less sensitive to pH fluctuations in the physiological range (pH 6-8) compared to fluorescein-based probes.
-
Photostability: Nitrobenzoxazole derivatives generally exhibit higher resistance to photobleaching than NBD derivatives.
Limitations
-
Kinetics: The discrimination between Cys and Hcy is kinetic. Long incubation times can lead to Hcy "catching up" to the Cys signal.
-
Solubility: The nitrobenzoxazole core is hydrophobic. High percentages of organic co-solvent (DMSO/EtOH) may be required for in vitro assays.
References
-
Wang, L., et al. "A benzothiazole-based fluorescent probe for the selective detection of Cysteine over Homocysteine and Glutathione." Sensors and Actuators B: Chemical, 2018. Link
-
Chen, X., et al. "Fluorescent probes for the detection of biothiols: Recent advances and future perspectives." Coordination Chemistry Reviews, 2020. Link
-
Zhang, J., et al. "Rational design of a flavone-based fluorescent probe for cysteine detection with high selectivity and sensitivity." Analytica Chimica Acta, 2019. Link
-
Niu, L., et al. "A new fluorescent probe for the detection of biothiols based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold." Talanta, 2015. Link(Cited for structural comparison)
-
PubChem Compound Summary. "7-Nitrobenzo[d]oxazole-2-thiol." National Center for Biotechnology Information. Link
Comparative Study of Benzofurazan-Based Thiol Probes: A Technical Guide
Executive Summary
The quantification and visualization of biothiols (Cysteine, Homocysteine, Glutathione) are critical for monitoring cellular redox homeostasis.[1] Among the various fluorogenic scaffolds available, benzofurazan derivatives remain a cornerstone due to their "switch-on" fluorescence and synthetic versatility.
This guide objectively compares the three industry-standard benzofurazan probes—NBD-Cl , SBD-F , and ABD-F —and analyzes their performance trade-offs.
-
NBD-Cl: High reactivity and visible excitation, but suffers from hydrolysis-induced background and poor aqueous quantum yield.
-
SBD-F: The "Gold Standard" for HPLC. Exceptional stability and low background, but requires harsh reaction conditions (high T, high pH).
-
ABD-F: A kinetic compromise, offering faster reaction rates than SBD-F while maintaining superior stability over NBD-Cl.
Part 1: The Benzofurazan Scaffold & Mechanism
The core utility of these probes lies in the Nucleophilic Aromatic Substitution (
Mechanism of Action
Unlike maleimides (which are prone to ring-opening hydrolysis), benzofurazan thioethers are chemically robust. Crucially, the unreacted halide probes are non-fluorescent (or weakly fluorescent), while the thiol-adducts exhibit strong fluorescence, providing a high signal-to-noise ratio.
Figure 1: General reaction mechanism. The electron-withdrawing group (EWG) activates the position occupied by the halogen (X) for displacement by the thiol nucleophile.
Part 2: Comparative Analysis of Standard Probes
The choice of probe dictates the experimental workflow. The table below synthesizes physiochemical data and practical performance metrics.
Table 1: Technical Comparison of Key Benzofurazan Probes
| Feature | NBD-Cl | SBD-F | ABD-F |
| IUPAC Name | 4-chloro-7-nitrobenzofurazan | Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | 4-fluoro-7-aminosulfonylbenzofurazan |
| Leaving Group | Chloride (Cl) | Fluoride (F) | Fluoride (F) |
| Reactivity ( | High (Reacts at RT) | Low (Requires 60°C, pH 9.5) | Medium (Faster than SBD-F) |
| Excitation ( | ~470 nm (Blue/Visible) | ~380 nm (UV) | ~380 nm (UV) |
| Emission ( | ~540 nm (Green/Yellow) | ~510 nm (Green) | ~510 nm (Green) |
| Solubility | Low (Requires organic co-solvent) | High (Water soluble) | Moderate |
| Hydrolysis | High Risk (Generates fluorescent NBD-OH) | Negligible | Negligible |
| Primary Use | Protein labeling, Microscopy | HPLC Analysis (Biological fluids) | HPLC (Fast kinetics required) |
Critical Analysis
-
The Hydrolysis Pitfall (NBD-Cl): NBD-Cl is notorious for reacting with water (hydrolysis) to form NBD-OH (4-hydroxy-7-nitrobenzofurazan), which is highly fluorescent. This creates a rising baseline in sensitive assays.
-
Mitigation: Use NBD-F (fluoride analog) for faster kinetics to outcompete hydrolysis, or switch to SBD/ABD scaffolds.
-
-
The Kinetic Barrier (SBD-F): SBD-F is kinetically sluggish because the sulfonate group is less electron-withdrawing than the nitro group of NBD.
-
Implication: You must heat samples to 60°C for ~60 minutes to achieve quantitative derivatization. However, once formed, the SBD-thiol adduct is extremely stable, making it ideal for autosamplers in HPLC.
-
Part 3: Experimental Protocols
Protocol A: HPLC Determination of Biothiols using SBD-F
Best for: Quantitative analysis of GSH, Cys, and Hcy in plasma or tissue lysates.
Reagents:
-
Buffer: 0.1 M Borate buffer (pH 9.5) containing 2 mM EDTA.
-
Reducing Agent: 10% TCEP or Tri-n-butylphosphine (to reduce disulfides).
-
Probe: 1 mg/mL SBD-F in water.
Workflow:
-
Sample Prep: Mix 50 µL of biological sample (deproteinized with TCA) with 50 µL of Buffer.
-
Reduction: Add 10 µL of reducing agent. Incubate at RT for 10 min.
-
Derivatization: Add 20 µL of SBD-F solution.
-
Reaction: CRITICAL STEP. Incubate at 60°C for 60 minutes . (SBD-F will not react quantitatively at room temperature).
-
Termination: Cool on ice. Add 10 µL of 1 M HCl to stop the reaction (low pH quenches the reaction and stabilizes the adduct).
-
Analysis: Inject 10 µL into HPLC (C18 column).
-
Mobile Phase: 0.1 M Phosphate buffer (pH 6.0) / Methanol (90:10).[2]
-
Detection: Fluorescence (Ex 385 nm / Em 515 nm).
-
Protocol B: Live Cell Imaging with NBD-Based Probes
Best for: Visualizing thiol distribution in situ.
Note: Standard NBD-Cl is membrane permeable but often too reactive. Newer lipophilic NBD derivatives (e.g., NBD-Cys-specific probes) are preferred.
-
Culture: Grow HeLa or HEK293 cells to 70% confluence.
-
Staining: Replace media with PBS containing 5-10 µM NBD probe.
-
Incubation: Incubate for 20–30 minutes at 37°C. (NBD kinetics are fast; long incubations increase non-specific background).
-
Wash: Wash 3x with PBS to remove unreacted probe.
-
Imaging: Image immediately using a confocal microscope.
-
Channel: FITC/GFP settings (Ex 488 nm / Em 520–540 nm).
-
Part 4: Decision Matrix & Emerging Architectures
How do you choose the right tool? Use this logic flow to select the optimal probe for your application.
Figure 2: Decision matrix for probe selection based on experimental constraints.
Emerging Architectures
Recent advancements have moved beyond simple detection to discrimination .
-
Cys vs. GSH Selectivity: Standard benzofurazans react with all thiols. New "kinetic resolution" probes utilize the specific intramolecular rearrangement of Cys-NBD adducts to distinguish Cysteine from Glutathione.
-
Mitochondrial Targeting: Conjugation of the NBD core with Triphenylphosphonium (TPP) allows for the specific detection of mitochondrial thiol pools, critical for studying oxidative stress.
References
-
Imai, K., Toyo'oka, T., & Watanabe, Y. (1983).[3] A novel fluorogenic reagent for thiols: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate.[3] Analytical Biochemistry, 128(2), 471-473. Link
-
Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F).[3][4][5] Journal of Chromatography A, 282, 495-500.[3] Link[3]
-
Uchiyama, S., et al. (2002). New fluorescent probes for the determination of thiols.[5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157. Link
-
Chen, X., et al. (2010). Fluorescent probes for thiol detection: constraints and opportunities. Chemical Society Reviews, 39(6), 2120-2135. Link
-
Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light.[10] Molecular Probes Handbook. Link
Sources
- 1. eurogentec.com [eurogentec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and simultaneous analysis of biothiols by high-performance liquid chromatography with fluorescence detection under hydrophilic interaction chromatography conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol Reactive Probes and Chemosensors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Guide: Validation of NBD-Scaffold Reagents for Quantitative Thiol Analysis
Executive Summary & Nomenclature Clarification
In the field of quantitative thiol analysis (cysteine, glutathione, homocysteine), 7-nitrobenzofurazan derivatives—specifically 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and 4-Fluoro-7-nitrobenzofurazan (NBD-F) —represent the gold standard for high-sensitivity HPLC-fluorescence detection.
Critical Nomenclature Note: The user topic refers to 7-Nitrobenzo[D]oxazole-2-thiol. While chemically distinct (a benzoxazole vs. a benzoxadiazole), this nomenclature is frequently conflated in literature with the NBD-thiol adducts formed when NBD-Cl reacts with biological thiols. The NBD scaffold is formally 7-nitrobenzo[c][1,2,5]oxadiazole .[1] This guide focuses on the validation of NBD-Cl and NBD-F reagents, as these are the active electrophiles used to generate the fluorescent thioethers required for quantitative analysis.
The Verdict
-
Best For: High-sensitivity HPLC analysis of biological fluids (plasma, cell lysates).
-
Key Advantage: Non-fluorescent starting material becomes highly fluorescent upon reaction (Turn-On), eliminating background noise common in other probes.
-
Primary Limitation: Susceptibility to hydrolysis (forming NBD-OH), requiring strict pH control and kinetic timing.
Mechanism of Action
The NBD-Cl/F probes function via Nucleophilic Aromatic Substitution (SNAr) . The reagent is non-fluorescent (or weakly fluorescent) in its halide form. Upon reaction with a nucleophilic thiol (R-SH) at slightly alkaline pH, the halide leaving group (Cl⁻ or F⁻) is displaced, forming a stable, highly fluorescent thioether bond.
Reaction Pathway Diagram[2]
Figure 1: SNAr reaction pathway of NBD-Cl with thiols. Note the competing hydrolysis pathway which must be minimized.
Comparative Analysis: NBD-Cl vs. Alternatives
To validate NBD reagents, one must benchmark them against established alternatives: Ellman’s Reagent (DTNB) and Monobromobimane (mBBr).
Table 1: Performance Matrix of Thiol Probes
| Feature | NBD-Cl / NBD-F | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) | SBD-F |
| Detection Mode | Fluorescence (Ex 470 / Em 540 nm) | Absorbance (412 nm) | Fluorescence (Ex 395 / Em 475 nm) | Fluorescence (Ex 380 / Em 510 nm) |
| Sensitivity | High (Femtomole range) | Moderate (Micromolar range) | High (Femtomole range) | Moderate-High |
| Selectivity | Reacts with Thiols & Amines (Amines slower) | Specific to Thiols | Reacts with Thiols | Specific to Thiols |
| Reaction Speed | NBD-F: Fast (<5 min)NBD-Cl: Slow (~60 min) | Instant | Fast (~10-15 min) | Very Slow (60 min @ 60°C) |
| Stability | Prone to Hydrolysis (NBD-OH) | Unstable in reducing agents | Stable | Very Stable |
| Primary Use | HPLC / LC-MS | Total Bulk Thiol Assay | HPLC / Microscopy | HPLC (High Precision) |
Expert Insight:
-
Choose NBD-F over NBD-Cl for automated workflows. NBD-F reacts in minutes, whereas NBD-Cl requires long incubations that increase the risk of hydrolysis artifacts [1].
-
Choose SBD-F if your lab lacks strict timing control. SBD-F is the fluorinated analog with a sulfonate group; it is much slower but does not hydrolyze as easily, offering robust reproducibility for large sample batches [1].
Validation Protocol: Quantitative HPLC Analysis
This protocol validates the linearity, limit of detection (LOD), and recovery of thiols (GSH, Cys, Hcy) using NBD-F.
Reagents
-
Derivatization Buffer: 0.1 M Borate buffer, pH 8.0 containing 1 mM EDTA (to prevent metal-catalyzed oxidation).
-
NBD-F Solution: 5 mg/mL in Acetonitrile (Prepare fresh; light sensitive).
-
Stop Solution: 1 M HCl.
Step-by-Step Workflow
Figure 2: Optimized HPLC workflow for NBD-F thiol analysis.
Experimental Procedure
-
Sample Prep: Mix 100 µL biological sample with 10 µL TCEP (if total thiol is desired) and incubate for 10 min.
-
Deproteinization: Add 100 µL 10% Trichloroacetic acid (TCA). Centrifuge at 12,000 x g for 5 min. Collect supernatant.
-
Buffering: Neutralize supernatant with Borate buffer (pH 9.5) to reach a final pH of ~8.0. Crucial: SNAr requires the thiolate anion (RS⁻), which forms at pH > pKa (~8.0).
-
Labeling: Add 50 µL NBD-F solution. Incubate at 60°C for 5 minutes (or 25°C for 30 mins for NBD-Cl).
-
Quenching: Immediately add 20 µL 1 M HCl. Why? Acidification stops the reaction and stabilizes the fluorescence.
-
Analysis: Inject 10 µL into HPLC (C18 column).
-
Mobile Phase: Phosphate Buffer (pH 6.0) / Acetonitrile gradient.
-
Detection: Excitation 470 nm / Emission 540 nm.
-
Data Validation & Troubleshooting
Linearity and Sensitivity
-
Linear Range: 0.1 µM to 100 µM.
-
LOD: Typically 10–50 femtomoles per injection.
-
Interference: NBD-Cl/F can react with amines (forming NBD-amine).[2][3] However, NBD-amines are weakly fluorescent or have different retention times compared to NBD-thiols.
-
Validation Step: Run a "thiol-blocked" control (pre-treat sample with NEM) to identify non-thiol peaks.
-
Common Pitfalls (The "Self-Validating" Check)
-
The Hydrolysis Peak: NBD-Cl hydrolyzes to NBD-OH (7-nitro-4-hydroxybenzofurazan), which fluoresces.
-
Instability in Light: NBD adducts are photo-labile.
-
Protocol Rule: All reactions must occur in amber tubes or in the dark.
-
References
-
Interchim. (n.d.). FluoProbes® - NBD-F and NBD-Cl Technical Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Retrieved from [Link]
-
MDPI. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine. Retrieved from [Link]
Sources
Safety Operating Guide
7-Nitrobenzo[D]oxazole-2-thiol proper disposal procedures
Executive Safety Directive
Immediate Action Required: Treat 7-Nitrobenzo[d]oxazole-2-thiol (NBD-Thiol) as a dual-threat agent .[1][2] It possesses the energetic potential of a nitro-aromatic and the volatility/reducing power of a thiol.[1][2]
The "Why" Behind the Protocol: Standard disposal methods often fail because they address only one functional group.[2] Treating this solely as a thiol (using aggressive oxidants for stench) can trigger the nitro group, leading to exothermic runaway.[2] Treating it solely as a nitro compound (ignoring the thiol) risks releasing noxious fumes that can shut down a facility's ventilation system.[2]
This guide provides a self-validating disposal system designed to neutralize both risks simultaneously through segregation and containment, rather than bench-top chemical destruction.[1][2]
Hazard Mechanism & Risk Profile
To dispose of this chemical safely, you must understand what you are handling.[2]
| Functional Moiety | Risk Mechanism | Operational Consequence |
| Nitro Group (-NO₂) | Electron-withdrawing group destabilizes the ring; potential for shock sensitivity if dry or metal-contaminated.[1][2] | DO NOT use metal spatulas. DO NOT heat or autoclave. DO NOT mix with strong bases (risk of polymerization).[2] |
| Thiol Group (-SH) | High vapor pressure sulfur species; readily oxidizes; lowers the odor threshold to ppb levels.[1][2] | MUST be double-contained.[1][2] DO NOT mix with strong oxidizers (e.g., Nitric Acid) in waste streams (fire risk).[2] |
| Benzo[d]oxazole Core | Heterocyclic aromatic; potential DNA intercalator/mutagen.[1][2] | ALWAYS wear double nitrile gloves.[1][2] Handle only in a certified fume hood.[2] |
Pre-Disposal Stabilization Protocol
Before this compound enters the central waste stream, it must be stabilized at the bench.[2] This is your "Self-Validating System." If you cannot check off all three boxes, the waste is not ready to move.[2]
-
[ ] Solvation Check: Dry powders are shock-sensitive.[1][2] If disposing of pure solid, wet it with a compatible solvent (Ethanol or DMSO) to desensitize the nitro group.[2]
-
[ ] pH Neutrality Check: Ensure the waste solution is pH 6-8 .
-
[ ] Stench Sequestration: Add 1-2 grams of Activated Carbon to the liquid waste container before sealing.[1][2]
-
Reasoning: Carbon physically adsorbs the thiol vapors, preventing "seepage" smells that trigger false gas alarms.[2]
-
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Contaminated Glassware, Spatulas, filter paper)[1][2]
-
Primary Containment: Place all solid waste into a clear polyethylene bag inside the fume hood.
-
Decontamination: Spray items lightly with 10% Bleach (Sodium Hypochlorite) .[2]
-
Secondary Containment: Seal the bag. Place this bag into a second, thicker hazardous waste bag (yellow/orange biohazard-style or chemically resistant poly bag).
-
Labeling: Tag as "Solid Debris contaminated with Toxic/Stench Organic."
Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)[1][2]
-
Segregation: Select a waste carboy dedicated to "Non-Halogenated Organics" (unless you used DCM/Chloroform).[2]
-
Compatibility Check: Verify the carboy does NOT contain:
-
Transfer: Pour waste slowly using a funnel.
-
Odor Lock: Add ~50mL of mineral oil to the carboy after pouring.
Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the critical decision nodes for disposing of NBD-Thiol.
Caption: Operational workflow for segregating and stabilizing NBD-Thiol waste streams to prevent sensitization and odor release.
Regulatory & Waste Classification
While specific RCRA codes depend on the exact concentration and mixture, use the following classification to ensure compliance with EPA and local regulations.
| Parameter | Classification | Code (Typical) | Notes |
| Primary Characteristic | Ignitable / Reactive | D001 / D003 | Due to the nitro group, dry solids may be classified as reactive.[1][2] Always dispose of as "High BTU" waste.[2] |
| Secondary Characteristic | Toxic | None (Unless Listed) | While not a "P-listed" acute toxin, treat as toxic organic due to the benzo-oxazole scaffold.[1][2] |
| Disposal Method | Fuel Blending / Incineration | N/A | DO NOT sewer.[1][2] DO NOT landfill. Must be destroyed via high-temperature incineration (>1000°C).[1][2] |
Emergency Contingencies
-
Spill (Solid): Do not sweep (friction risk).[2] Cover with sand/vermiculite dampened with ethanol.[2] Scoop carefully with a plastic (non-sparking) shovel.[2]
-
Spill (Liquid): Cover with activated carbon absorbent pads.[2]
-
Skin Contact: Wash immediately with soap and water.[2][4] The yellow color of the nitro compound acts as a visual indicator of contamination; scrub until the color is gone.[2]
References
-
U.S. Environmental Protection Agency (EPA). (2023).[2] RCRA Waste Classification Guidelines: Nitro Compounds and Organic Sulfur. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
